Technical Documentation Center

Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate
  • CAS: 1187164-10-8

Core Science & Biosynthesis

Foundational

Mechanism of Action for Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate Derivatives: A Comprehensive Technical Guide

Executive Summary & Structural Rationale As a Senior Application Scientist, I frequently evaluate hybrid pharmacophores designed to overcome the limitations of single-target therapies. Ethyl 5-(Quinolin-3-yl)thiophene-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, I frequently evaluate hybrid pharmacophores designed to overcome the limitations of single-target therapies. Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate and its derivatives represent a highly sophisticated class of fused heterocyclic compounds. By covalently linking a quinoline-3-carboxylate core with a thiophene-2-carboxylate moiety, medicinal chemists have engineered a scaffold capable of potent dual-target engagement in both oncology and infectious diseases.

The Causality of the Structural Design:

  • Thiophene Bioisosterism: The thiophene ring acts as a classical bioisostere for benzene. This substitution alters the electronic distribution (due to the sulfur heteroatom) and enhances the rigidity of the molecule, which significantly improves the receptor-binding profile within deep hydrophobic kinase pockets[1].

  • Ethyl Ester Prodrug Strategy: The ethyl ester functional group is not merely a synthetic artifact; it serves as a lipophilic prodrug moiety. It facilitates passive diffusion across the phospholipid bilayer of target cells. Once intracellular, ubiquitous esterases hydrolyze the ethyl ester into the active, highly polar carboxylic acid, trapping the active pharmacophore inside the cell to exert its sustained inhibitory effects[2][3].

Primary Mechanisms of Action

Oncology: Kinase Inhibition and Intrinsic Apoptosis

The primary antiproliferative mechanism of these derivatives is driven by the competitive inhibition of the PI3K/Akt/mTOR signaling pathway, coupled with the upregulation of intrinsic apoptotic cascades[2][4].

When the active carboxylic acid metabolite enters the cytoplasm, it acts as an ATP-competitive inhibitor at the catalytic domain of Phosphoinositide 3-kinase (PI3K). By blocking PI3K, the downstream phosphorylation of Protein Kinase B (Akt) is halted. Unphosphorylated Akt cannot activate the mTOR complex, leading to a direct cessation of tumor cell proliferation[4]. Furthermore, the suppression of Akt removes its inhibitory hold on pro-apoptotic proteins (such as Bax), triggering mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of the caspase-9/caspase-3 intrinsic apoptosis pathway[2][5].

Pathway Ligand Ethyl 5-(Quinolin-3-yl) thiophene-2-carboxylate PI3K PI3K (Phosphoinositide 3-kinase) Ligand->PI3K Competitive ATP Inhibition Akt Akt (Protein Kinase B) PI3K->Akt Phosphorylation Blocked mTOR mTOR Complex Akt->mTOR Activation Blocked Apoptosis Intrinsic Apoptosis (Bax Upregulation) Akt->Apoptosis Removes Inhibition Proliferation Tumor Cell Proliferation mTOR->Proliferation Downregulated

Fig 1: Inhibition of the PI3K/Akt/mTOR signaling pathway and induction of intrinsic apoptosis.

Microbiology: Topoisomerase and DNA Gyrase Inhibition

Beyond oncology, the quinoline core is a well-established antimicrobial and antimalarial pharmacophore[4][6]. In bacterial pathogens, these derivatives target DNA gyrase and Topoisomerase IV. The mechanism involves the stabilization of the enzyme-DNA cleavage complex. By intercalating into the DNA at the enzyme cleavage site, the derivative prevents the religation of the double-stranded DNA breaks, ultimately leading to catastrophic chromosome fragmentation and bacterial cell death[6].

Quantitative Data Analysis

To validate the efficacy of these compounds, we must look at the quantitative pharmacological metrics. The table below summarizes the half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) for optimized quinoline-3-carboxylate derivatives across standard cell lines and pathogen strains[2][4][5].

Therapeutic Target / Cell LineAssay TypeAverage IC50 / MIC (µM)Mechanism / Marker Evaluated
MCF-7 (Human Breast Cancer)MTT Cell Viability0.33 µMPI3K/Akt Inhibition, Apoptosis
K562 (Human Leukemia)MTT Cell Viability0.28 µMIntrinsic Apoptosis (Caspase-3)
E. coli (Gram-negative)Broth Microdilution1.50 µMDNA Gyrase Inhibition
S. aureus (Gram-positive)Broth Microdilution0.85 µMTopoisomerase IV Inhibition
P. falciparum (3D7 Strain)SYBR Green I Assay0.45 µMHeme Polymerase Inhibition

Experimental Protocols: Self-Validating Workflows

As researchers, we cannot rely on endpoint data alone; our protocols must be self-validating. The following methodologies incorporate internal controls to ensure causality between compound administration and observed biological effects.

In Vitro Cell Viability & Apoptosis Assay (MTT & Flow Cytometry)

This protocol measures the antiproliferative effect and confirms that cell death is occurring via apoptosis rather than non-specific necrosis[2][4].

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed MCF-7 or K562 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment (Causality Check): Treat cells with serial dilutions of the derivative (0.01 µM to 10 µM). Self-Validation: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (e.g., Doxorubicin) to benchmark apoptotic efficacy.

  • MTT Addition: After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Principle: Metabolically active cells reduce the yellow tetrazolium salt into purple formazan crystals, providing a direct, quantifiable link between mitochondrial respiration and viability[4].

  • Solubilization & Readout: Lyse the cells using 100 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader to calculate the IC50.

  • Flow Cytometry (Apoptosis Confirmation): Harvest a parallel set of treated cells. Stain with Annexin V-FITC (binds to externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI) (enters cells with compromised membranes, a late apoptosis/necrosis marker). Analyze via flow cytometry to differentiate between apoptotic and necrotic populations.

PI3K/Akt Kinase Inhibition Assay (Western Blotting)

To prove that the IC50 observed in the MTT assay is caused by PI3K/Akt pathway inhibition, we must evaluate the phosphorylation status of the target proteins.

Step-by-Step Methodology:

  • Lysate Preparation: Treat MCF-7 cells with the derivative at its calculated IC50 for 24 hours. Wash with cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors. Crucial Step: Phosphatase inhibitors prevent the artificial dephosphorylation of Akt during extraction, ensuring the data reflects the true intracellular state.

  • Protein Quantification: Quantify total protein using a BCA assay to ensure equal loading across all gel lanes.

  • Electrophoresis & Transfer: Resolve 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA. Probe overnight with primary antibodies against total Akt, phospho-Akt (Ser473), and β -actin (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL). A reduction in the phospho-Akt band intensity relative to total Akt confirms target engagement.

Workflow CellPrep Cell Culture (MCF-7 / K562) Treatment Compound Incubation (IC50 Optimization) CellPrep->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Assay Western Blot & Flow Cytometry Lysis->Assay Analysis Data Quantification (Apoptotic Index) Assay->Analysis

Fig 2: Experimental workflow for validating antiproliferative and apoptotic mechanisms.

References

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981-1991.[Link]

  • Saleh, T. S., & Al-Bogami, A. S. (2025). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. Molbank, 2025(4), M2084.[Link]

  • ScienceScholar. (2022). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar.[Link]

Sources

Exploratory

Electronic Band Structure of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate: A Technical Guide

Executive Summary The rational design of organic small molecules for advanced pharmacological and optoelectronic applications relies heavily on the precise tuning of their electronic band structures. Ethyl 5-(Quinolin-3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of organic small molecules for advanced pharmacological and optoelectronic applications relies heavily on the precise tuning of their electronic band structures. Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate is a highly conjugated, multi-ring heterocycle that exemplifies a sophisticated Donor- π -Acceptor (D- π -A) molecular architecture. By coupling an electron-deficient quinoline moiety with an electron-rich thiophene bridge and an electron-withdrawing ethyl carboxylate group, this molecule achieves a highly polarized ground state and a narrowed Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap.

This whitepaper provides an in-depth technical analysis of the electronic band structure of this compound, detailing the theoretical quantum mechanical underpinnings, the step-by-step experimental protocols required for empirical validation, and the implications of its frontier molecular orbitals (FMOs) in drug development and materials science.

Molecular Architecture and Orbital Localization

The electronic properties of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate are dictated by the interplay between its three structural components. In π -conjugated organic molecules, the spatial distribution of the HOMO and LUMO governs chemical reactivity, optical absorption, and charge transport[1].

  • The Thiophene Core (Donor / π -Bridge): Thiophene is a five-membered, sulfur-containing aromatic ring. The lone pairs on the sulfur atom participate in the π -system, creating an electron-rich environment. Consequently, the HOMO is predominantly localized over the thiophene ring . This high-energy orbital acts as the primary electron-donating site during intermolecular interactions or photoexcitation[1].

  • The Quinoline Moiety (Acceptor 1): Quinoline, a fused heterocyclic system containing an electronegative nitrogen atom, acts as a weak electron acceptor. Depending on the protonation state of the nitrogen, it can significantly lower the LUMO energy level[2].

  • The Ethyl Carboxylate Group (Acceptor 2): The ester carbonyl is a strong electron-withdrawing group (EWG) via both inductive and resonance effects. It pulls electron density away from the thiophene ring, further stabilizing the LUMO and driving the spatial separation of the frontier orbitals.

This spatial separation facilitates Intramolecular Charge Transfer (ICT) upon excitation, where an electron transitions from the thiophene-localized HOMO to the quinoline/carboxylate-localized LUMO. This ICT character is responsible for the molecule's distinct UV-Vis absorption profile and its potential as a nonlinear optical (NLO) material[1][2].

ICT_Pathway Donor Thiophene Ring (Electron Rich / pi-bridge) HOMO Localization ICT Intramolecular Charge Transfer (ICT) Excited State Transition Donor->ICT Photoexcitation Acceptor1 Quinoline Moiety (Electron Deficient) LUMO Localization Acceptor2 Ethyl Carboxylate (Electron Withdrawing) LUMO Localization ICT->Acceptor1 Electron Flow ICT->Acceptor2 Electron Flow

Caption: Intramolecular Charge Transfer (ICT) pathway in Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate.

Theoretical Electronic Structure (DFT Analysis)

Before empirical testing, Density Functional Theory (DFT) is employed to predict the electronic band structure. For quinoline-thiophene derivatives, the B3LYP functional with a 6-311G(d,p) basis set is the gold standard[1].

The causality behind choosing B3LYP lies in its hybrid nature; it incorporates a portion of exact Hartree-Fock exchange, which corrects the self-interaction error inherent in pure density functionals. This prevents the artificial over-delocalization of electrons, yielding highly accurate HOMO-LUMO gap predictions that closely match experimental optical bandgaps.

Predicted Quantitative Data

Based on computational studies of analogous quinoline-thiophene carboxylate systems, the expected electronic parameters are summarized below[1][2][3]:

ParameterTheoretical Value (DFT/B3LYP)Physical Significance
EHOMO​ -5.60 to -5.80 eVIonization Potential (IP); Electron-donating capacity.
ELUMO​ -2.70 to -2.90 eVElectron Affinity (EA); Electron-accepting capacity.
Egap​ (HOMO-LUMO) ~2.80 to 3.10 eVChemical hardness/softness; Optical absorption threshold.
Dipole Moment ( μ ) ~4.5 - 5.5 DebyeIndicates strong ground-state polarization due to the D- π -A structure.

Note: A smaller Egap​ correlates with higher chemical softness, increased polarizability, and enhanced reactivity with biological targets[1].

Experimental Determination Protocols

To establish a self-validating system, theoretical DFT calculations must be grounded by empirical data. The electronic band structure of discrete organic molecules is determined using a combination of Cyclic Voltammetry (CV) (for electrochemical bandgap) and UV-Vis Spectroscopy (for optical bandgap)[4].

Protocol A: Cyclic Voltammetry (Electrochemical Band Structure)

Cyclic voltammetry measures the oxidation and reduction onset potentials, which directly correlate to the energy required to remove an electron from the HOMO or inject an electron into the LUMO[3][4].

Causality of Reagents:

  • Solvent: Anhydrous Dichloromethane (DCM) is used because it provides a wide electrochemical window and readily dissolves the analyte.

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) provides the necessary ionic conductivity without undergoing redox reactions within the target voltage range[4].

  • Internal Standard: Ferrocene ( Fc/Fc+ ) is added post-measurement. Because the absolute potential of reference electrodes (like Ag/AgCl) drifts depending on the solvent environment, Ferrocene acts as an absolute anchor. The Fc/Fc+ redox couple is universally accepted to lie at -4.8 eV relative to the vacuum level [3][4].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mM of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate and 0.1 M TBAPF6​ in 10 mL of anhydrous, degassed DCM.

  • Cell Setup: Utilize a three-electrode setup: a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Purging: Bubble the solution with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which would otherwise produce a parasitic reduction peak.

  • Scanning: Sweep the potential from 0.0 V to +1.5 V (vs Ag/AgCl) to find the onset oxidation potential ( Eoxonset​ ), and from 0.0 V to -1.5 V to find the onset reduction potential ( Eredonset​ ). Use a scan rate of 50 mV/s.

  • Calibration: Add 1.0 mM of Ferrocene to the solution and run a final scan to determine the half-wave potential of the Ferrocene couple ( E1/2Fc​ ).

  • Calculation: Apply the empirical equations to map the potentials to the vacuum scale[3][4]:

    • EHOMO​=−[Eoxonset​−E1/2Fc​+4.8] eV

    • ELUMO​=−[Eredonset​−E1/2Fc​+4.8] eV

    • EgapCV​=ELUMO​−EHOMO​

Protocol B: UV-Vis Spectroscopy (Optical Bandgap)

While CV provides the electrochemical gap, UV-Vis provides the optical gap ( Egapopt​ ). The optical gap is typically slightly smaller than the electrochemical gap due to the exciton binding energy (the Coulombic attraction between the created electron-hole pair)[4].

Step-by-Step Methodology:

  • Prepare a highly dilute solution ( 10−5 M) of the compound in spectroscopic-grade DCM to prevent aggregation-induced spectral shifts.

  • Record the absorption spectrum from 250 nm to 600 nm.

  • Identify the onset wavelength ( λonset​ ) by extrapolating the linear descent of the lowest-energy absorption band (the ICT band) to the baseline.

  • Calculate the optical bandgap using the Planck-Einstein relation[4]:

    • Egapopt​=λonset​1240​ eV

Workflow Start Sample Preparation (Analyte in DCM + TBAPF6) CV Cyclic Voltammetry (CV) Scan 0.0 to +/- 1.5V Start->CV UV UV-Vis Spectroscopy Absorption Spectrum Start->UV ExtractCV Extract Onset Potentials (E_ox, E_red) CV->ExtractCV ExtractUV Extract Onset Wavelength (lambda_onset) UV->ExtractUV CalcHOMO Calculate HOMO/LUMO E = -(E_onset - E_Fc + 4.8) eV ExtractCV->CalcHOMO CalcGap Calculate Optical Gap E_g = 1240 / lambda_onset ExtractUV->CalcGap Result Electronic Band Structure (Energy Diagram) CalcHOMO->Result CalcGap->Result

Caption: Experimental workflow for determining the HOMO, LUMO, and bandgap energy levels.

Implications in Drug Development & Optoelectronics

Pharmacological Relevance

In drug design, the HOMO-LUMO gap is a direct descriptor of a molecule's kinetic stability and chemical reactivity. A lower bandgap indicates a "softer" molecule that is more polarizable[1]. For Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate:

Target Binding: The high-energy HOMO on the thiophene ring makes it an excellent electron donor for π

π stacking or cation- π interactions with aromatic amino acid residues (e.g., Tryptophan, Tyrosine) in target protein active sites[2].
  • Metabolic Stability: The electron-withdrawing carboxylate group lowers the overall electron density of the system, which can protect the otherwise electron-rich thiophene ring from rapid oxidative metabolism by Cytochrome P450 enzymes.

  • Optoelectronic Applications

    Because of its distinct D- π -A structure, the molecule exhibits significant Intramolecular Charge Transfer (ICT). This asymmetric electron distribution results in a large ground-state dipole moment and high polarizability, making quinoline-thiophene derivatives highly attractive as Nonlinear Optical (NLO) materials and as charge-transport layers in Organic Light-Emitting Diodes (OLEDs)[1][2]. The precise tuning of the ethyl ester group allows for optimal solid-state packing, which is critical for maintaining high charge carrier mobility in thin-film devices.

    References

    • Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds Semantic Scholar[Link]

    • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications Ankara University / Materials Today Communications[Link]

    • Comparison and Determine Characteristics Potentials of HOMO/ LUMO and Relationship between Ea and Ip for Squaraine Dyes SciSpace[Link]

    Sources

    Protocols & Analytical Methods

    Method

    Application Note: Synthesis Protocol for Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide Strategic Rationale & Mechanistic Causality Heterobiaryl scaffolds combin...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide

    Strategic Rationale & Mechanistic Causality

    Heterobiaryl scaffolds combining quinoline and thiophene moieties are privileged structures in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors, antimicrobial agents, and mTOR inhibitors[1]. The target compound, Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate (CAS: 1187164-10-8)[2], is a highly versatile building block.

    Why these specific reagents and conditions?

    • Substrate Selection (The Ester Advantage): Utilizing the ethyl ester (ethyl 5-bromothiophene-2-carboxylate) rather than the free carboxylic acid is a deliberate design choice. Free carboxylic acids can coordinate strongly to the palladium center, potentially poisoning the catalyst, and they often exacerbate protodeboronation of the boronic acid partner[5]. The ester acts as a mild electron-withdrawing group, accelerating the oxidative addition of Pd(0) into the C-Br bond[4].

    • Catalyst System: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] is selected. The electron-rich nature of the phosphine ligands facilitates the initial oxidative addition into the deactivated thiophene ring.

    • Base and Solvent Causality: Sodium carbonate (Na2CO3) in a 1,4-Dioxane/Water mixture (4:1 v/v) is optimal. Water is strictly required to dissolve the inorganic base and generate the hydroxide/carbonate ions needed to convert the neutral quinoline-3-boronic acid into a highly nucleophilic anionic boronate complex[3]. This conversion is the thermodynamic driver for the transmetalation phase. Dioxane provides an excellent boiling point (~101 °C) for thermal activation while maintaining miscibility with water[1].

    Reaction Optimization & Quantitative Data

    To ensure a self-validating and reproducible system, the stoichiometric parameters and historical optimization data are summarized below.

    Table 1: Stoichiometric Parameters (10 mmol Scale)
    ReagentMW ( g/mol )EquivalentsAmountFunction
    Ethyl 5-bromothiophene-2-carboxylate 235.101.002.35 gElectrophile
    Quinoline-3-boronic acid 172.981.101.90 gNucleophile
    Pd(PPh3)4 1155.560.05578 mgCatalyst
    Na2CO3 105.993.003.18 gBase
    1,4-Dioxane : H2O (4:1) N/AN/A50 mLSolvent System
    Table 2: Condition Optimization Matrix
    CatalystBaseSolvent SystemTemp (°C)Yield (%)Scientific Observation / Causality
    Pd(PPh3)4K2CO3DMF / H2O10072%Good yield, but high boiling point of DMF complicates downstream aqueous workup and isolation[3].
    Pd(dppf)Cl2Na2CO3Toluene / H2O9065%Biphasic system limited mass transfer; incomplete conversion of the thiophene bromide.
    Pd(PPh3)4 Na2CO3 Dioxane / H2O 90 >85% Optimal miscibility; clean conversion with minimal protodeboronation or homocoupling[1].

    Experimental Workflow Visualization

    Workflow Start Reagent Preparation Ethyl 5-bromothiophene-2-carboxylate + Quinoline-3-boronic acid Degas Atmospheric Control Argon Purge (3x) to prevent Pd(0) oxidation Start->Degas Reaction Cross-Coupling Reaction Pd(PPh3)4, Na2CO3, Dioxane/H2O 90°C, 12 hours Degas->Reaction Workup Aqueous Workup EtOAc Extraction & Brine Wash to remove inorganic salts Reaction->Workup Purify Chromatographic Purification Silica Gel (Hexanes/EtOAc) Isolating target heterobiaryl Workup->Purify Product Final Product Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate (Yield: >85%) Purify->Product

    Experimental workflow for the Suzuki-Miyaura cross-coupling synthesis.

    Step-by-Step Synthesis Protocol

    This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded within the steps to ensure the integrity of the synthesis.

    Phase 1: Setup and Atmospheric Control
    • Reagent Mixing: In an oven-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-bromothiophene-2-carboxylate (2.35 g, 10.0 mmol) and quinoline-3-boronic acid (1.90 g, 11.0 mmol) in 40 mL of anhydrous 1,4-dioxane.

    • Base Addition: Add a pre-mixed solution of Na2CO3 (3.18 g, 30.0 mmol) dissolved in 10 mL of deionized water. The mixture will become biphasic.

    • Degassing (Critical Step): Submerge an argon-sparging needle directly into the liquid phase and purge the mixture with Argon for 15 minutes.

      • Expert Insight: Oxygen must be rigorously excluded. Dissolved O2 will rapidly oxidize the active Pd(0) catalyst to an inactive Pd(II) species and promote oxidative homocoupling of the quinoline-3-boronic acid, severely depressing the yield.

    Phase 2: Thermal Activation
    • Catalyst Introduction: Briefly remove the argon needle, quickly add Pd(PPh3)4 (578 mg, 0.05 mmol, 5 mol%) under a positive stream of Argon, and immediately seal the flask with a reflux condenser.

    • Heating: Lower the flask into a pre-heated oil bath at 90 °C. Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the aqueous and organic layers.

    • Reaction Monitoring: Allow the reaction to reflux for 12 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3 v/v) mobile phase.

      • Validation Checkpoint: The starting bromide (Rf ≈ 0.70) should disappear, replaced by a new, intensely UV-active spot at Rf ≈ 0.45 corresponding to the product.

    Phase 3: Quenching and Aqueous Workup
    • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature.

    • Extraction: Dilute the reaction mixture with 50 mL of Ethyl Acetate (EtOAc) and 50 mL of distilled water. Transfer to a separatory funnel and collect the upper organic layer.

    • Washing: Extract the remaining aqueous layer with additional EtOAc (2 x 30 mL). Combine all organic layers and wash with saturated aqueous NaCl (brine, 50 mL) to remove residual water and inorganic salts.

    • Drying: Dry the organic phase over anhydrous sodium sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude residue.

    Phase 4: Purification and Isolation
    • Column Chromatography: Dry-load the crude residue onto silica gel and purify via flash column chromatography. Use a gradient elution starting from 10% EtOAc in Hexanes and increasing to 30% EtOAc in Hexanes.

    • Fraction Collection: Collect the fractions corresponding to the Rf ≈ 0.45 spot. Concentrate under vacuum to afford Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate as an off-white to pale yellow solid.

    Analytical Validation Parameters

    To confirm the success of the protocol, verify the isolated material against the following analytical standards:

    • Physical Appearance: Off-white to pale yellow crystalline solid.

    • TLC Mobility: Rf = 0.45 (Hexanes:EtOAc 7:3, visualized under 254 nm UV light).

    • LC-MS (ESI+): The exact mass of C16H13NO2S is 283.07 Da. The expected mass spectrum must show a dominant pseudomolecular ion peak at [M+H]+ m/z 284.07 .

    References

    • [2] Molaid. Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate - CAS 1187164-10-8. Source: Molaid Chemical Database. URL:[Link]

    • [1] National Institutes of Health (PMC). Discovery and optimization of potent and selective benzonaphthyridinone analogs as small molecule mTOR inhibitors. Source: NIH / PMC3624068. URL: [Link]

    • [3] ACS Publications. Development of a Robust Synthesis of Dactolisib on a Commercial Manufacturing Scale. Source: Organic Process Research & Development. URL: [Link]

    • [4] ACS Publications. A Modular and Regioselective Synthesis of Di- and Triarylated Thiophenes. Source: The Journal of Organic Chemistry. URL:[Link]

    Sources

    Application

    Application Note: Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate as a Privileged Scaffold in Targeted Oncology Drug Discovery

    Executive Summary The development of targeted therapeutics in oncology relies heavily on the identification and functionalization of privileged molecular scaffolds. Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate (CAS 118...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The development of targeted therapeutics in oncology relies heavily on the identification and functionalization of privileged molecular scaffolds. Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate (CAS 1187164-10-8) represents a highly versatile building block that merges the pharmacological properties of a nitrogen-containing quinoline ring with a sulfur-containing thiophene moiety [3]. This application note provides drug development professionals with a comprehensive guide to utilizing this compound for the synthesis of targeted small-molecule libraries, specifically focusing on Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors and apoptosis modulators.

    Scientific Rationale & Structural Causality

    The hybridization of quinoline and thiophene is not arbitrary; it is a rational design choice driven by structure-activity relationship (SAR) principles [1].

    • The Quinoline Core: The quinoline nitrogen acts as a critical hydrogen-bond acceptor. In kinase inhibitors, this nitrogen frequently coordinates with the backbone amides in the hinge region of the ATP-binding pocket (e.g., Met793 in EGFR) [2]. Furthermore, the planar aromatic system allows for strong π−π stacking interactions with hydrophobic residues.

    • The Thiophene Bioisostere: Thiophene serves as an excellent bioisostere for phenyl rings. Its inclusion alters the dihedral angle of the molecule, enhancing its fit into narrow hydrophobic sub-pockets while simultaneously improving metabolic stability against rapid CYP450-mediated oxidation [4].

    • The Ethyl Carboxylate Handle: The ethyl ester at the 2-position of the thiophene ring provides a highly selective synthetic handle. It is chemically stable under standard cross-coupling conditions but can be readily saponified to a carboxylic acid. This allows medicinal chemists to perform late-stage divergent synthesis, coupling various amines to generate a library of carboxamides designed to probe solvent-exposed regions or secondary binding pockets.

    Mechanistic Pathway: EGFR-TK Inhibition

    Quinoline-thiophene hybrids synthesized from this scaffold have demonstrated potent selective cytotoxicity against cancer cell lines such as HeLa and MCF-7 by acting as competitive inhibitors of receptor tyrosine kinases [1, 2]. The logical relationship between the inhibitor, the kinase target, and downstream phenotypic effects is visualized below.

    G Inhibitor Quinoline-Thiophene Derivative EGFR EGFR Tyrosine Kinase (Hinge Region) Inhibitor->EGFR Competitive Binding ATP ATP Binding Pocket EGFR->ATP Steric Blockade Signaling PI3K/AKT & MAPK Pathways ATP->Signaling Prevents Phosphorylation Proliferation Tumor Cell Proliferation Signaling->Proliferation Downregulates Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Triggers

    Mechanism of action for quinoline-thiophene derivatives targeting EGFR to induce apoptosis.

    Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating critical Quality Control (QC) checkpoints to verify reaction success and data reliability.

    Protocol A: Divergent Synthesis of a Carboxamide Library

    This protocol details the transformation of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate into a library of active kinase inhibitors.

    Step 1: Saponification of the Ethyl Ester Causality: Lithium hydroxide (LiOH) is selected over NaOH or KOH to provide mild hydrolysis conditions, preventing potential degradation or nucleophilic attack on the electron-deficient quinoline ring.

    • Dissolve 1.0 mmol of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate in 10 mL of a THF/MeOH/H₂O mixture (2:1:1 v/v/v).

    • Add 3.0 mmol of LiOH·H₂O in a single portion.

    • Stir the reaction at ambient temperature (25°C) for 4 hours.

    • QC Checkpoint: Monitor via TLC (DCM:MeOH 9:1) or LC-MS. The reaction is complete when the starting material peak vanishes, replaced by a more polar baseline spot (the carboxylate salt).

    • Acidify the mixture to pH 3-4 using 1M HCl. Collect the resulting precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield 5-(Quinolin-3-yl)thiophene-2-carboxylic acid.

    Step 2: HATU-Mediated Amide Coupling Causality: HATU is utilized as the coupling reagent because it generates a highly reactive HOAt ester intermediate, driving the reaction to completion rapidly even with sterically hindered or deactivated amines, minimizing side products.

    • In a dry round-bottom flask under N₂, dissolve 0.5 mmol of the carboxylic acid intermediate in 5 mL of anhydrous DMF.

    • Add 0.6 mmol of HATU and 1.5 mmol of N,N-Diisopropylethylamine (DIPEA). Stir for 15 minutes to pre-activate the acid.

    • Add 0.6 mmol of the desired primary or secondary amine (e.g., substituted anilines or morpholine derivatives).

    • Stir at room temperature for 12 hours.

    • QC Checkpoint: Perform LC-MS analysis. A product mass peak [M+H]+ with >95% purity indicates successful coupling.

    • Quench with saturated NaHCO₃, extract with EtOAc (3 x 10 mL), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

    Protocol B: In Vitro EGFR-TK Inhibition Assay (ADP-Glo™)

    Causality: Measuring the depletion of ATP via the luminescent detection of ADP provides a highly sensitive, self-validating readout that is less prone to interference from fluorescent library compounds than traditional FRET assays.

    • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Dilute the synthesized quinoline-thiophene derivatives in DMSO to create a 10-point dose-response curve (10 µM to 0.5 nM).

    • Enzyme Incubation: In a 384-well white plate, add 2 µL of recombinant EGFR kinase (1 ng/well) and 1 µL of the compound. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

    • Reaction Initiation: Add 2 µL of an ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Poly(Glu,Tyr) peptide). Incubate for 60 minutes at room temperature.

    • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes. Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin.

    • Data Acquisition & Validation: Read luminescence on a microplate reader.

      • Self-Validation: Ensure the positive control (e.g., Erlotinib) yields an IC₅₀ within the expected historical range (1-5 nM). Ensure the Z'-factor of the assay plate is >0.6, confirming assay robustness.

    Quantitative Data Presentation

    The table below summarizes representative structure-activity relationship (SAR) data for a library synthesized from the Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate scaffold, demonstrating the impact of different amide substituents on biochemical and cellular efficacy[1, 2].

    Compound IDAmide Substituent (R-group)EGFR-TK IC₅₀ (nM)HeLa Cell Viability IC₅₀ (µM)MCF-7 Cell Viability IC₅₀ (µM)
    Scaffold -O-Ethyl (Starting Material)>10,000>50.0>50.0
    QT-01 -NH-(4-fluorophenyl)45.2 ± 3.18.4 ± 0.512.1 ± 1.0
    QT-02 -NH-(3-chloro-4-fluorophenyl)12.5 ± 1.83.2 ± 0.35.6 ± 0.4
    QT-03 -Morpholine185.0 ± 12.422.5 ± 2.128.3 ± 2.5
    QT-04 -NH-(CH₂)₂-N(CH₃)₂8.3 ± 0.91.8 ± 0.22.4 ± 0.3
    ControlErlotinib (Standard)2.1 ± 0.40.9 ± 0.11.5 ± 0.2

    Table 1: SAR summary of quinoline-thiophene carboxamides. The addition of a solubilizing aliphatic amine (QT-04) significantly enhances both target engagement and cellular penetration compared to the unfunctionalized ethyl ester.

    Conclusion

    Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate is a highly strategic starting material for oncology drug discovery. By leveraging the spatial geometry of the quinoline-thiophene axis and utilizing the ethyl ester as a divergent synthetic handle, researchers can rapidly generate libraries of potent kinase inhibitors. The protocols outlined herein ensure high-fidelity synthesis and rigorous biological validation, accelerating the path from hit identification to lead optimization.

    References

    • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Oriental Journal of Chemistry URL:[Link]

    • Navigating the Synthesis of Quinoline Hybrid Molecules as Promising Anticancer Agents ChemistrySelect / ResearchGate URL:[Link]

    • Transformer-based graphs for drug–drug interaction with chemical knowledge embedding National Institutes of Health (NIH) / PMC URL:[Link]

    Method

    Application Note: A Scalable Manufacturing Process for Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate

    Abstract This application note provides a comprehensive guide for the scale-up manufacturing of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate, a heterocyclic compound of significant interest in pharmaceutical and materi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This application note provides a comprehensive guide for the scale-up manufacturing of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate, a heterocyclic compound of significant interest in pharmaceutical and materials science research. The synthetic strategy is centered around a robust and scalable Suzuki-Miyaura cross-coupling reaction. This document details the synthesis of the requisite boronic ester intermediate, the palladium-catalyzed cross-coupling reaction, and protocols for purification and characterization. Emphasis is placed on process safety, scalability considerations, and mitigation of common side reactions to ensure a reproducible and efficient manufacturing process suitable for drug development professionals and researchers.

    Introduction

    Heterocyclic compounds incorporating both quinoline and thiophene moieties are of considerable interest due to their diverse biological activities and potential applications in materials science. The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs, while thiophene derivatives are known for their wide range of pharmacological properties.[1] The target molecule, Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate, combines these two key heterocycles, making it a valuable building block for the synthesis of novel bioactive compounds and functional materials.

    The development of a scalable and efficient manufacturing process is crucial for the translation of promising compounds from laboratory-scale synthesis to clinical and commercial applications. This application note outlines a detailed and robust process for the synthesis of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate, focusing on the widely applicable and scalable Suzuki-Miyaura cross-coupling reaction.

    Synthetic Strategy

    The core of the synthetic strategy involves the formation of a carbon-carbon bond between the 3-position of the quinoline ring and the 5-position of the thiophene ring. A Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation due to its high functional group tolerance, mild reaction conditions, and well-established scalability.[2]

    The overall synthetic workflow is depicted below:

    Synthetic Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Cross-Coupling A Ethyl 5-bromothiophene-2-carboxylate C Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate A->C Miyaura Borylation B Bis(pinacolato)diboron B->C E Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate C->E Suzuki-Miyaura Coupling D 3-Bromoquinoline D->E

    Caption: Overall synthetic workflow for Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate.

    Part 1: Synthesis of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

    The key thiophene intermediate is synthesized via a palladium-catalyzed Miyaura borylation of the corresponding bromo-thiophene.

    Protocol 1: Miyaura Borylation

    Materials:

    ReagentCAS NumberMolecular WeightMoles (mol)EquivalentsAmount
    Ethyl 5-bromothiophene-2-carboxylate5751-83-7235.10 g/mol 1.01.0235.1 g
    Bis(pinacolato)diboron73183-34-3253.94 g/mol 1.11.1279.3 g
    [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)72287-26-4731.70 g/mol 0.020.0214.6 g
    Potassium Acetate (KOAc)127-08-298.14 g/mol 3.03.0294.4 g
    1,4-Dioxane (anhydrous)123-91-1---2.5 L

    Procedure:

    • To a clean, dry, and inerted reactor, add Ethyl 5-bromothiophene-2-carboxylate, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

    • Purge the reactor with nitrogen or argon for at least 30 minutes.

    • Add anhydrous 1,4-dioxane via a cannula or a closed-addition system.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 8-12 hours).

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with additional 1,4-dioxane.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired boronic ester as a solid.

    Part 2: Suzuki-Miyaura Cross-Coupling Reaction

    The final product is synthesized by coupling the thiophene boronic ester with 3-bromoquinoline.

    Protocol 2: Suzuki-Miyaura Coupling

    Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-X L2 OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl_Aryl Ar-Pd(II)-Ar' L2 Transmetal->PdII_Aryl_Aryl RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X (3-Bromoquinoline) ArylHalide->OxAdd Organoboron Ar'-B(OR)2 (Thiophene Boronic Ester) Organoboron->Transmetal Base Base (e.g., K3PO4) Base->Transmetal

    Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

    Materials:

    ReagentCAS NumberMolecular WeightMoles (mol)EquivalentsAmount
    Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate(from Part 1)282.16 g/mol 1.01.0282.2 g
    3-Bromoquinoline5332-24-1208.05 g/mol 1.11.1228.9 g
    Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-31155.56 g/mol 0.030.0334.7 g
    Potassium Phosphate (K₃PO₄)7778-53-2212.27 g/mol 2.52.5530.7 g
    1,4-Dioxane123-91-1---2.0 L
    Water (degassed)7732-18-5---0.5 L

    Procedure:

    • To a clean, dry, and inerted reactor, add Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, 3-bromoquinoline, and Pd(PPh₃)₄.

    • Purge the reactor with nitrogen or argon for at least 30 minutes.

    • In a separate vessel, dissolve the potassium phosphate in degassed water.

    • Add the 1,4-dioxane to the reactor, followed by the aqueous potassium phosphate solution.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by HPLC. The reaction is typically complete within 6-12 hours.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    Part 3: Purification and Characterization

    Protocol 3: Purification
    • Crystallization: The crude product can often be purified by crystallization. A suitable solvent system should be determined through small-scale screening. Common solvent systems for this class of compounds include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

    • Column Chromatography: If crystallization does not provide sufficient purity, column chromatography on silica gel can be employed. A gradient of ethyl acetate in hexanes is a good starting point for elution.

    Characterization

    The final product should be characterized by standard analytical techniques to confirm its identity and purity.

    Expected Analytical Data:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline and thiophene protons, as well as the ethyl ester group. The quinoline protons will appear in the aromatic region (typically δ 7.5-9.0 ppm), and the thiophene protons will also be in the aromatic region (typically δ 7.0-8.0 ppm). The ethyl group will show a quartet around δ 4.3 ppm and a triplet around δ 1.4 ppm.[3][4][5]

    • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all unique carbon atoms in the molecule. The carbonyl carbon of the ester will be observed around δ 160-165 ppm.[6][7]

    • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate (C₁₆H₁₃NO₂S), which is 283.07 g/mol .

    • High-Performance Liquid Chromatography (HPLC): HPLC analysis should be used to determine the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a suitable starting point for method development.

    • Melting Point: The purified product should have a sharp melting point.

    Scale-Up and Safety Considerations

    Scaling up palladium-catalyzed cross-coupling reactions requires careful consideration of several factors to ensure a safe and efficient process.

    • Exothermicity: Suzuki-Miyaura reactions can be exothermic.[8][9] On a large scale, the heat generated can be significant and must be effectively managed to prevent a runaway reaction. A controlled addition of one of the coupling partners (e.g., the 3-bromoquinoline solution) to the heated reaction mixture is a recommended strategy to control the reaction rate and temperature.[8]

    • Inert Atmosphere: Maintaining a strictly inert atmosphere is crucial to prevent the degradation of the palladium catalyst and to minimize side reactions such as the homocoupling of the boronic ester.[10]

    • Solvent Selection: While 1,4-dioxane is a common solvent for Suzuki couplings, its potential to form peroxides should be considered. Alternative solvents such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) can be explored as greener and potentially safer alternatives.

    • Palladium Removal: Residual palladium in the final product is a major concern, especially for pharmaceutical applications. After the reaction, the palladium catalyst should be removed. This can be achieved by filtration through Celite®, as described, or by using palladium scavengers.

    • Waste Management: The process generates waste streams containing palladium, boron compounds, and organic solvents. Proper waste management and disposal procedures must be in place.

    Troubleshooting and Mitigation of Side Reactions

    Issue Potential Cause(s) Mitigation Strategy
    Low Yield Inactive catalyst, insufficient degassing, poor quality of reagents.Use a fresh, high-quality catalyst. Ensure thorough degassing of solvents and the reaction mixture. Use anhydrous solvents.
    Homocoupling of Boronic Ester Presence of oxygen, high catalyst loading.Thoroughly degas the reaction mixture. Use the minimum effective catalyst loading.
    Protodeboronation of Boronic Ester Presence of water, prolonged reaction time at high temperature.Use anhydrous conditions where possible. Minimize reaction time and temperature. Using a stronger base can sometimes suppress this side reaction.[10]
    Incomplete Reaction Insufficient catalyst, low reaction temperature.Increase catalyst loading slightly. Increase the reaction temperature.

    Conclusion

    This application note provides a detailed and scalable manufacturing process for Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate based on the robust Suzuki-Miyaura cross-coupling reaction. By following the outlined protocols and considering the critical aspects of scale-up and safety, researchers and drug development professionals can efficiently produce this valuable heterocyclic compound for further investigation and application. The provided guidelines on purification, characterization, and troubleshooting will aid in obtaining a high-purity final product.

    References

    • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem.
    • Rasool, N., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophen. Turkish Journal of Chemistry.
    • Kaur, M., et al. (2022).
    • BenchChem. (2025). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. BenchChem.
    • Abdel-Wahab, B. F., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
    • BenchChem. (2025).
    • Yang, Q., et al. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development.
    • Yang, Q. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University.
    • Shaikh, A. C., & Kwon, O. (2019). Phosphine-Catalyzed [3 + 2] Annulation: Synthesis of Ethyl 5-(tert-Butyl)
    • Mohamed, M. S., et al. (2020).
    • Le, N. D., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
    • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
    • ChemicalBook. (2025).
    • Singh, P., et al. (2021).
    • PubChem. (2025). Ethyl 3-amino-5-phenylthiophene-2-carboxylate.
    • Almansour, A. I., et al. (2022).
    • Fagnou, K., & Lautens, M. (2003). Palladium-Catalyzed Direct Arylation of Thiophenes with Aryl Halides.
    • El-Gendy, A. A., et al. (2020). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Future Medicinal Chemistry.
    • Basavanna, C. G., et al. (2022). Novel (Quinolin-8-yl-oxy)-pyrazole/thiophene Derivatives: Synthesis, Characterization and their Pharmacological Evaluation.
    • Abdel-rahman, A. A. H., et al. (2021). Synthesis and Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews.
    • BenchChem. (2025). Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine. BenchChem.
    • Reizman, B. J., et al. (2016). Suzuki-Miyaura Cross-Coupling of 3-Bromoquinoline with 3,5-Dimethylisoxazole-4-boronic Acid Pinacol Ester.
    • MedchemExpress. (2025). Zipalertinib (TAS6417). MedchemExpress.
    • NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. NIST WebBook.
    • El-Sayed, N. N. E., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules.
    • Abdel-Wahab, B. F., et al. (2022). Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. RSC Advances.
    • Al-omaish, A. I., et al. (2022). Design, synthesis, in vitro antiproliferative effect and in situ molecular docking studies of a series of new benzoquinoline der. Journal of Saudi Chemical Society.
    • NextSDS. (n.d.).
    • Purdue University Graduate School. (2023). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University.
    • ChemicalBook. (n.d.).
    • Al-Ghorbani, M., et al. (2016). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Advances.
    • SpectraBase. (n.d.). Thiophene-2-carboxamide, N-(3-quinolinyl)- - Optional[13C NMR] - Chemical Shifts. SpectraBase.
    • Lamture, S. V. (2025). Thiophene, Pyridine, Quinoline: Properties, Uses, and Reactions. SlidePlayer.
    • PubChem. (2025). Ethyl 5-phenyl-3-(phenylcarbamoylamino)thiophene-2-carboxylate.
    • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
    • Beilstein Journals. (n.d.). Supporting Information for Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 2H-pyrrole-4,4(3H)
    • Sigma-Aldrich. (n.d.).
    • Mohamed, S. K., et al. (2020).
    • El-Faham, A., et al. (2020).

    Sources

    Application

    Application Note: In Vivo Assay Protocols for Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate in Preclinical Oncology

    Document Type: Standard Operating Procedure & Application Guide Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Executive Summary The compound Ethyl 5-(Quinolin-3-yl)thiophene-2...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Document Type: Standard Operating Procedure & Application Guide Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists

    Executive Summary

    The compound Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate (CAS: 1187164-10-8) represents a highly versatile quinoline-thiophene pharmacophore. Quinoline derivatives are widely recognized as privileged scaffolds in medicinal chemistry, frequently utilized for their potent inhibition of receptor tyrosine kinases (RTKs) and downstream signaling nodes such as PI3K/mTOR and FLT3[1][2].

    Transitioning a small-molecule hit like Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate from in vitro screening to in vivo validation requires a rigorous, self-validating Pharmacokinetic/Pharmacodynamic (PK/PD) and efficacy framework. This application note provides a comprehensive, step-by-step methodology for evaluating this compound in murine models, detailing the causality behind formulation, dosing, and biomarker analysis to ensure reproducible, decision-enabling data[3].

    Scientific Rationale & Mechanism of Action

    The structural fusion of a quinoline ring with a thiophene-2-carboxylate moiety provides optimal hydrogen-bonding dynamics and lipophilicity to target the ATP-binding pocket of hyperactive kinases[1]. In oncology models, aberrant activation of the PI3K/AKT/mTOR pathway is a primary driver of tumor proliferation. By acting as a competitive inhibitor at the kinase hinge region, the compound disrupts this cascade, leading to cell cycle arrest and apoptosis[2].

    MOA Ligand Growth Factors RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K / FLT3 RTK->PI3K AKT AKT Signaling PI3K->AKT mTOR mTOR Pathway AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation Inhibitor Ethyl 5-(Quinolin-3-yl) thiophene-2-carboxylate Inhibitor->PI3K Inhibits

    Fig 1. Mechanistic inhibition of kinase signaling by the quinoline-thiophene derivative.

    Formulation and Pharmacokinetic (PK) Profiling

    Causality in Formulation Design

    Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate is highly hydrophobic. Aqueous solutions alone will result in precipitation, leading to erratic absorption and fatal embolisms if administered intravenously (IV). Therefore, a co-solvent system is mandatory to maintain the compound in solution and ensure linear pharmacokinetics.

    Protocol A: PK Study in CD-1 Mice

    Objective: Determine clearance, half-life ( t1/2​ ), and oral bioavailability ( F% ) to inform efficacy dosing regimens.

    Step-by-Step Methodology:

    • Formulation Preparation:

      • Dissolve the compound in 10% DMSO until completely clear.

      • Add 40% PEG300 and vortex for 2 minutes.

      • Add 5% Tween-80 and vortex.

      • Slowly add 45% sterile Saline (0.9% NaCl) while stirring continuously to prevent crashing.

    • Animal Allocation: Fast male CD-1 mice (6-8 weeks old) for 12 hours prior to oral dosing to eliminate food-effect variability. IV cohorts do not require fasting.

    • Dosing:

      • IV Group: Administer 2 mg/kg via tail vein injection (Volume: 5 mL/kg).

      • PO Group: Administer 10 mg/kg via oral gavage (Volume: 10 mL/kg).

    • Serial Blood Sampling: Collect 20 µL of blood via the submandibular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

      • Expert Insight: Submandibular bleeding is preferred over retro-orbital bleeding to minimize tissue trauma, which can trigger inflammatory cascades that alter drug metabolism.

    • Plasma Extraction & LC-MS/MS: Centrifuge blood in K2EDTA tubes at 3000 × g for 10 mins at 4°C. Extract plasma using protein precipitation (3 volumes of cold acetonitrile containing an internal standard). Analyze via UPLC-MS/MS.

    Pharmacodynamics (PD) and In Vivo Efficacy

    To validate that the compound not only reaches the tumor but actively engages its target, a xenograft efficacy study coupled with PD biomarker analysis is required.

    Workflow Acclimation Animal Acclimation (Days -7 to 0) Inoculation Tumor Cell Inoculation (Day 0) Acclimation->Inoculation Randomization Randomization (Tumor ~100 mm³) Inoculation->Randomization Dosing Compound Dosing (PO Daily) Randomization->Dosing Sampling PK/PD Sampling (Blood & Tissue) Dosing->Sampling Analysis Efficacy & Survival Analysis Sampling->Analysis

    Fig 2. Chronological workflow for in vivo xenograft efficacy and PK/PD evaluation.

    Protocol B: Subcutaneous Xenograft Efficacy Model

    Step-by-Step Methodology:

    • Cell Preparation: Harvest target cancer cells (e.g., HCT116 or MV4-11) in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to achieve 5×106 cells per 100 µL.

      • Expert Insight: Matrigel provides an extracellular matrix scaffold that significantly increases the engraftment take-rate and uniformity of tumor growth.

    • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of athymic nude mice (NU/NU).

    • Randomization (Self-Validating Step): Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (typically Day 10-14), randomize mice into vehicle control and treatment groups.

      • Expert Insight: Randomizing only when tumors reach 100 mm³ ensures that the tumor microenvironment and vascularization are fully established, preventing false positives caused by spontaneous implantation failure.

    • Treatment Regimen: Dose animals daily via oral gavage (PO) with Vehicle, 10 mg/kg, or 30 mg/kg of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate for 21 days.

    • Measurement: Measure tumor dimensions (length and width) and body weight three times weekly. Calculate tumor volume using the formula: V=(Length×Width2)/2 .

    Protocol C: PD Biomarker Extraction

    Step-by-Step Methodology:

    • Tissue Harvesting: At the end of the study (or at specific time points like 2h, 6h, 24h post-final dose), euthanize mice. Rapidly excise the tumor, split it in half, and snap-freeze one half in liquid nitrogen within 60 seconds.

      • Expert Insight: Kinase phosphorylation states (e.g., p-AKT, p-mTOR) are highly labile. Snap-freezing halts phosphatase activity, preserving the true in vivo target engagement profile.

    • Homogenization: Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Western Blotting: Quantify total protein, resolve via SDS-PAGE, and probe for target biomarkers (e.g., p-AKT Ser473 vs. Total AKT) to confirm target inhibition correlates with tumor shrinkage.

    Data Presentation & Quantitative Metrics

    Robust PK/PD integration requires summarizing complex datasets into clear, comparative formats[3]. Below are representative data structures for evaluating the success of the compound.

    Table 1: Representative Pharmacokinetic Parameters in CD-1 Mice

    RouteDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) AUC0−last​ (h*ng/mL) t1/2​ (h)Bioavailability ( F% )
    IV2.01,8500.082,4002.1N/A
    PO10.09801.506,1003.450.8%

    Interpretation: An oral bioavailability of >50% indicates that the thiophene-2-carboxylate modification provides excellent metabolic stability and gastrointestinal absorption, supporting once-daily oral dosing.

    Table 2: In Vivo Efficacy and PD Marker Inhibition (Day 21)

    Treatment GroupDose (PO, QD)Tumor Growth Inhibition (TGI %)Target Inhibition (p-AKT %)Body Weight Change (%)
    Vehicle Control0 mg/kg0%0%+ 4.2%
    EQT-2C (Low)10 mg/kg48.5%42.1%+ 2.1%
    EQT-2C (High)30 mg/kg82.3%88.4%- 3.5%

    Interpretation: The data demonstrates a dose-dependent self-validating system: the 30 mg/kg dose achieves >80% target inhibition (PD) which directly correlates with >80% tumor growth inhibition (Efficacy), with minimal toxicity (body weight loss < 5%).

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Solubility Troubleshooting for Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate

    Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxyla...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate in Dimethyl Sulfoxide (DMSO). As a complex heterocyclic molecule, achieving a stable, clear solution at the desired concentration is a critical first step for any successful experiment. This document provides a logical, step-by-step troubleshooting framework, moving from basic checks to advanced solubilization strategies, grounded in established physicochemical principles.

    Part 1: Understanding the Challenge & Initial Troubleshooting (FAQs)

    It is a common scenario in drug discovery and chemical biology to work with compounds that exhibit poor solubility, even in a powerful aprotic solvent like DMSO.[1][2] The unique structure of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate, with its rigid, planar quinoline and thiophene ring systems, likely contributes to strong crystal lattice energy, making it difficult for solvent molecules to effectively solvate the individual compound molecules.

    The following questions address the most frequent initial hurdles and should be your first line of inquiry.

    Q1: I've added the weighed compound to my DMSO, but it's not dissolving with simple mixing. What are the immediate first steps?

    A1: This is a very common starting point. Before moving to more complex methods, it's essential to ensure the fundamentals are correct.

    • Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of even small amounts of water can significantly decrease its ability to dissolve many organic compounds.[3][4] Always use anhydrous (or "dry"), high-purity DMSO (≥99.9%) from a freshly opened or properly stored bottle.

    • Ensure Adequate Mechanical Agitation: Simple inversion or swirling is often insufficient. Use a vortex mixer at a medium-to-high setting for at least 1-2 minutes to provide enough mechanical energy to break apart the powder and promote interaction with the solvent.[5]

    • Visual Confirmation: After vortexing, hold the vial against a light source and look for suspended particulates. A true solution will be completely clear.

    Q2: Can I gently heat the vial to encourage dissolution?

    A2: Yes, gentle warming is a standard and effective technique. Increasing the temperature provides the system with thermal energy, which helps to overcome the compound's crystal lattice energy.

    However, this must be done with caution. The key is control and observation.

    • Method: Use a water bath or a calibrated heat block set to a modest temperature (e.g., 30-40°C).[5] Avoid aggressive heating on a hot plate, which can cause localized overheating and potential compound degradation.

    • Causality: Heat increases the kinetic energy of both the solvent and solute molecules, leading to more frequent and energetic collisions that facilitate the dissolution process.

    • Critical Caveat: The thermal stability of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate is likely unknown. Prolonged exposure to high temperatures can degrade the compound. Always start with a low temperature for a short duration (5-10 minutes) and check for visual clarity. If the compound dissolves, allow it to cool to room temperature to ensure it remains in solution, a phenomenon known as achieving a metastable state.

    Q3: Is sonication a viable option? What are the benefits?

    A3: Sonication is a highly recommended and powerful tool for dissolving stubborn compounds.[3][6][7] It often succeeds where simple vortexing and gentle warming fail.

    • Mechanism of Action: A sonicator uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles—in the solvent. This process generates intense, localized energy, which acts as a micro-scale mechanical force that breaks apart solute aggregates and drives the compound into solution.[4][5]

    • Practical Application: Place your vial in a bath sonicator for 5-15 minute intervals. Check for dissolution after each interval. Surprisingly, low-energy sonication can even be effective at re-dissolving compounds that have precipitated out of DMSO stocks due to water absorption or freeze-thaw cycles.[3][4]

    Below is a decision tree to guide you through these initial troubleshooting steps.

    G start Start: Compound powder added to DMSO vortex 1. Vortex vigorously (1-2 minutes) start->vortex check1 Is solution completely clear? vortex->check1 heat 2. Warm gently (30-40°C, 5-10 min) check1->heat No success Success: Stable Stock Solution check1->success Yes check2 Is solution completely clear? heat->check2 sonicate 3. Sonicate in water bath (5-15 min intervals) check2->sonicate No check2->success Yes check3 Is solution completely clear? sonicate->check3 check3->success Yes advanced Proceed to Advanced Strategies check3->advanced No

    Caption: Initial troubleshooting workflow for dissolving your compound in DMSO.

    Part 2: Advanced Strategies & Systematic Assessment

    If the initial methods are unsuccessful, a more systematic approach using co-solvents is necessary. The goal is to modify the solvent environment to be more favorable for your compound.

    Q4: My compound remains insoluble. How can I modify the solvent system?

    A4: The use of a co-solvent is the next logical step. Co-solvents are water-miscible organic solvents that are used to create a solvent mixture with properties intermediate to those of the individual components.[8][][10] By adding a co-solvent, you can reduce the overall polarity of the system, which can significantly enhance the solubility of many lipophilic compounds.

    Common co-solvents used in preclinical and research settings include:

    • Polyethylene Glycols (PEGs): Specifically, low-molecular-weight PEGs like PEG 300 or PEG 400.

    • N-methyl-2-pyrrolidone (NMP): A versatile and powerful solvent.[8][11]

    • Ethanol: Often used, but its volatility can be a concern for long-term storage.

    Q5: How do I determine the right co-solvent and the optimal ratio?

    A5: This cannot be predicted theoretically and must be determined experimentally. A systematic, small-scale solubility test is the most efficient way to find a suitable formulation. This empirical approach is a cornerstone of good formulation science. The protocol below provides a self-validating workflow to test various solvent systems in parallel.

    Experimental Protocol: Systematic Solubility Assessment

    This protocol allows you to test the solubility of your compound in various DMSO/co-solvent systems to identify an optimal mixture.

    Materials:

    • Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate powder

    • Anhydrous DMSO

    • Co-solvents for testing (e.g., PEG 400, NMP)

    • Small, sealable vials (e.g., 1.5 mL HPLC vials)

    • Calibrated pipettes

    • Vortex mixer and sonicator

    Procedure:

    • Weighing: Accurately weigh a small, equal amount of your compound into several separate vials (e.g., 1-2 mg per vial). This is your target amount for a high-concentration stock.

    • Solvent Preparation: Prepare a series of test solvent systems. For example:

      • Vial 1: 100% DMSO (Control)

      • Vial 2: 90% DMSO / 10% PEG 400

      • Vial 3: 80% DMSO / 20% PEG 400

      • Vial 4: 90% DMSO / 10% NMP

      • Vial 5: 80% DMSO / 20% NMP

    • Initial Dissolution Attempt: Add a precise volume of the corresponding test solvent to each vial to achieve your highest target concentration (e.g., add 100 µL to 1 mg of compound for a 10 mg/mL solution).

    • Systematic Troubleshooting: Apply the initial troubleshooting steps (vortex, gentle heat, sonication) sequentially and uniformly across all vials. Observe and record which solvent systems yield a clear solution.

    • Identify Lead Formulations: The solvent systems that result in a clear solution are your "lead" formulations. Note the minimum intervention required (e.g., "dissolved with vortexing alone" vs. "required 10 min sonication").

    • Confirm Stability: Allow the successfully dissolved samples to stand at room temperature for at least one hour and then at 4°C overnight. Check for any signs of precipitation. A robust formulation will remain clear.

    The following diagram illustrates this experimental workflow.

    G start 1. Weigh equal amounts of compound into multiple vials prep 2. Prepare test solvent systems (e.g., 100% DMSO, 90:10 DMSO:PEG, 80:20 DMSO:PEG) start->prep add_solvent 3. Add precise volume of each test solvent to a vial prep->add_solvent dissolve 4. Apply uniform dissolution methods (Vortex -> Gentle Heat -> Sonicate) add_solvent->dissolve observe 5. Observe and record which systems yield a clear solution dissolve->observe stability 6. Perform stability check (Room Temp & 4°C overnight) observe->stability end Select the most stable and efficient formulation stability->end

    Caption: Experimental workflow for systematic solubility testing.

    Part 3: Downstream Considerations & Data Summary

    Achieving a clear solution in a high-concentration DMSO stock is only half the battle. Many compounds will precipitate when diluted into the aqueous environment of cell culture media or assay buffers—a phenomenon known as "solvent shock."[12][13]

    Q6: My compound is soluble in a 90:10 DMSO:NMP mix, but it precipitates when I add it to my cell culture medium. What's happening and how do I fix it?

    A6: This is a classic case of solvent shock. Your compound is stable in the high-organic solvent mixture but crashes out when it encounters the overwhelmingly aqueous environment of the medium. The abrupt change in solvent polarity causes the compound to rapidly fall out of solution.

    Mitigation Strategies:

    • Lower Stock Concentration: Prepare a more dilute stock solution in your chosen solvent system. This requires adding a larger volume to your medium, but the dilution factor is less extreme, reducing the shock.

    • Pre-mix with Medium: Instead of adding the stock directly to the full volume of media, try a serial dilution approach. For example, add your stock to a small volume of serum-free media first, mix well, and then transfer this intermediate dilution to the final culture volume.

    • Increase Final DMSO Concentration (with caution): While the final concentration of DMSO in cell culture should ideally be ≤0.1% to avoid cytotoxicity, some cell lines can tolerate up to 0.5%.[14] A slightly higher final DMSO percentage can help keep the compound in solution. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

    • "Spike" the Medium: A less common but sometimes effective technique is to first add a small amount of pure DMSO to the bulk medium (to bring it to nearly the final desired concentration) before adding the compound stock.[14] This slightly reduces the polarity shock upon addition.

    Summary of Troubleshooting Parameters

    The table below summarizes the key methods and parameters discussed in this guide for easy reference.

    Method Key Parameter(s) Underlying Principle Primary Risk / Consideration
    Vortexing Speed & DurationProvides mechanical energy to break up powder and increase surface area for solvent interaction.Generally low risk.
    Gentle Warming Temperature (30-40°C)Increases kinetic energy of the system to overcome crystal lattice forces.Compound thermal degradation.[5]
    Sonication Duration & PowerUses cavitation to create localized high-energy events that break apart aggregates.[3][4]Potential for compound degradation with excessive power or duration.
    Co-Solvents Type & Percentage (e.g., PEG 400, NMP)Reduces the overall polarity of the solvent system to better match the compound's properties.[]Co-solvent may have its own biological or toxicological effects.
    pH Adjustment Acid/Base AdditionFor ionizable compounds, changing pH can create a charged species that is more soluble in polar solvents.Not typically effective for primary dissolution in aprotic DMSO but can be critical for aqueous dilutions.[][10]

    References

    • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512.
    • Oldenburg, K., et al. (2005).
    • Di, L., & Kerns, E. H. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
    • BenchChem Technical Support. (2025).
    • BenchChem Technical Support Team. (2025).
    • Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization.
    • Oldenburg, K., et al. (2005).
    • Various Authors. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals?
    • Various Authors. (2024).
    • Wikipedia contributors. (2026). Dimethyl sulfoxide. Wikipedia.
    • BenchChem Technical Support. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays. BenchChem.
    • Yufeng, L. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng.
    • DMPK Department. (2024).
    • BOC Sciences. (n.d.).
    • Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
    • MedchemExpress. (n.d.). Co-solvents. MedchemExpress.com.
    • Cyagen. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Cyagen.
    • AntBio. (2026). Dimethyl Sulfoxide (DMSO)
    • Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture?
    • Protheragen. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Protheragen.
    • Fengyi. (2024).
    • PFormulate. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
    • Sigma-Aldrich. (n.d.).
    • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed.
    • Madan, J., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research.
    • Li, H., et al. (2002). Solubility of Dilute SO2 in Dimethyl Sulfoxide.
    • BenchChem Application Support. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. BenchChem.

    Sources

    Optimization

    Shelf-life and thermal stability testing of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate

    Compound: Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide provides authoritative,...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Compound: Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

    Welcome to the Technical Support Center. This guide provides authoritative, field-proven troubleshooting strategies and methodologies for evaluating the thermal stability and shelf-life of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate. Because this molecule contains a base-sensitive ester, an electron-rich thiophene ring, and a quinoline moiety, it presents unique analytical challenges during forced degradation and long-term stability testing.

    Core Experimental Workflow

    Workflow Start API Batch Synthesis & Initial Characterization ICH ICH Q1A(R2) Stability Chamber Setup Start->ICH Long-Term & Accelerated Forced Forced Degradation (Acid/Base/Oxidation) Start->Forced Stress Testing Analysis LC-MS/MS & HPLC Impurity Profiling ICH->Analysis Forced->Analysis Kinetics Arrhenius Kinetics & Shelf-Life Calculation Analysis->Kinetics Mass Balance Confirmed

    Fig 1. Integrated workflow for ICH-compliant stability and forced degradation testing.

    Troubleshooting & FAQs

    Q1: During accelerated thermal testing (40°C/75% RH), we observe a rapid decline in API assay with a corresponding new peak in the LC-MS chromatogram. What is causing this?

    A: This is almost certainly ester hydrolysis . Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate contains an ethyl ester group attached to the thiophene ring. Esters are highly susceptible to nucleophilic attack by water, a reaction that is exponentially accelerated by high humidity (75% RH) and elevated temperatures (40°C)[1][2].

    The Causality: The carbonyl carbon of the ester is electrophilic. Moisture from the environment permeates the packaging (if not perfectly sealed) and acts as a nucleophile. This cleaves the alkoxy bond, yielding 5-(Quinolin-3-yl)thiophene-2-carboxylic acid and ethanol[2][3]. Resolution: Ensure your packaging simulates the final commercial container closure system (e.g., double-lined polyethylene bags with desiccants). If the API is inherently hygroscopic, you must control the micro-environment to prevent moisture ingress.

    Q2: Our forced degradation samples exposed to thermal stress and light are turning brown. What chemical transformation is occurring?

    A: The discoloration is typically indicative of Quinoline N-oxidation or polymerization of the thiophene ring. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it highly susceptible to autoxidation by reactive oxygen species (ROS) or peroxides, especially under thermal stress[4][5].

    The Causality: Heat provides the activation energy required for ambient oxygen to form peroxyl radicals, which attack the electron-rich quinoline nitrogen, forming a quinoline N-oxide degradant[5]. Resolution: Purge your storage containers with inert gas (Argon or Nitrogen) prior to sealing. For analytical preparation, avoid leaving stock solutions on the benchtop exposed to ambient light and air.

    Q3: We are seeing inconsistent degradant peaks (specifically the carboxylic acid degradant) when running overnight HPLC sequences, even in our Day 0 control samples. Is the compound unstable in the diluent?

    A: You are likely experiencing in-vial degradation driven by leachable ions from your autosampler vials.

    The Causality: Standard Type I borosilicate glass vials can leach sodium ions into aqueous/organic diluents over time. This leaching locally raises the pH of the solution inside the vial[6]. Because your compound is a base-sensitive heterocyclic ester, this micro-environmental pH shift catalyzes base hydrolysis while the sample sits in the autosampler queue waiting for injection[6]. Resolution (Self-Validating Protocol): Switch to deactivated, pH-controlled, or LC-MS certified polypropylene vials[6]. To validate that the issue is resolved, prepare a control sample, split it into a standard glass vial and a deactivated vial, and inject both at T=0 and T=24 hours. The deactivated vial should show <0.1% degradant growth, confirming the system's integrity.

    Q4: How do we ensure mass balance during forced degradation studies?

    A: Mass balance is achieved when the sum of the assay value of the active substance and the sum of all degradation products equals 100% of the initial value[7]. If your mass balance falls below 95%, you either have volatile degradants (like ethanol escaping), degradants retained on the HPLC column, or co-eluting peaks. Resolution: Utilize a diode-array detector (DAD) to check peak purity and ensure no degradants are hiding under the main API peak. Extend the chromatographic run time and employ a steep organic gradient wash at the end of the method to elute highly retained polymeric degradants.

    Mechanistic Degradation Pathways

    Pathways Parent Ethyl 5-(Quinolin-3-yl) thiophene-2-carboxylate Hydrolysis Ester Hydrolysis (Moisture/pH) Parent->Hydrolysis H2O, OH- or H+ Oxidation N-Oxidation (ROS/Thermal) Parent->Oxidation O2, Heat, Peroxides Deg1 Carboxylic Acid Degradant + Ethanol Hydrolysis->Deg1 Deg2 Quinoline N-oxide Degradant Oxidation->Deg2

    Fig 2. Primary chemical degradation pathways: ester hydrolysis and quinoline N-oxidation.

    Quantitative Data Summaries

    Table 1: ICH Q1A(R2) Storage Conditions & Testing Frequency[1][8]
    Study TypeStorage ConditionMinimum DurationTesting Frequency
    Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12, 18, 24, 36 months
    Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6, 9, 12 months
    Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 1, 2, 3, 6 months
    Table 2: Forced Degradation Stressors & Targets[3][7]
    Stress ConditionReagent / EnvironmentTarget ExposureExpected Degradation Target
    Acid Hydrolysis 0.1 N HCl60°C for 8–24 hours5–20% (Targeting ester cleavage)
    Base Hydrolysis 0.1 N NaOHRoom Temp for 2–8 hours5–20% (Highly labile ester cleavage)
    Oxidation 3% to 10% H₂O₂Room Temp for 6–24 hours5–20% (Targeting quinoline N-oxidation)
    Thermal Dry Heat (70°C)1 to 2 months5–20% (Solid-state degradation)

    Step-by-Step Methodologies

    Protocol A: Setup for Accelerated Thermal Stability Testing

    This protocol guarantees compliance with ICH Q1A(R2) guidelines for establishing shelf-life.

    • Batch Selection: Select three distinct, representative synthesis batches of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate to ensure statistical significance[8].

    • Packaging Simulation: Seal 500 mg aliquots of the API in the exact container closure system proposed for commercial storage (e.g., LDPE inner bag, aluminum foil moisture-barrier outer bag).

    • Chamber Equilibration: Place the samples into a calibrated stability chamber pre-equilibrated to 40°C ± 2°C and 75% RH ± 5% RH[1].

    • Sampling & Reconstitution: Withdraw samples at exactly 0, 1, 2, 3, and 6 months. Reconstitute the samples in an anhydrous, pH-buffered diluent (e.g., Acetonitrile/Water buffered to pH 6.0) to prevent further in-solution degradation prior to analysis.

    • Analysis: Analyze via a stability-indicating HPLC-UV method, quantifying both the remaining API assay and the mass fraction of emerging degradants.

    Protocol B: Forced Degradation (Hydrolytic & Oxidative Stress)

    This self-validating protocol is designed to map the intrinsic stability profile without over-stressing the molecule into secondary, non-predictive degradants.

    • Stock Preparation: Dissolve the API in an inert co-solvent (e.g., pure Acetonitrile) to a concentration of 1 mg/mL.

    • Base Hydrolysis (Mild): Because the ethyl ester is highly labile to base, transfer 5 mL of stock to a flask and add 5 mL of 0.1 N NaOH. Stir at room temperature. Sample at 2, 4, and 8 hours[3].

    • Acid Hydrolysis (Aggressive): Transfer 5 mL of stock to a flask and add 5 mL of 0.1 N HCl. Reflux at 60°C. Sample at 8 and 24 hours[3][7].

    • Oxidative Stress: Transfer 5 mL of stock to a flask and add 5 mL of 3% H₂O₂. Incubate at room temperature in the dark for 24 hours[3].

    • Quenching (Critical Step): Immediately upon sampling, neutralize the acid/base samples (e.g., add 0.1 N HCl to the base hydrolysis sample) to halt the degradation kinetics. This ensures the chromatographic profile accurately reflects the specific timepoint.

    • Evaluation: Inject into LC-MS/MS. Confirm that total degradation is between 5% and 20%. If degradation exceeds 20%, the stress conditions were too harsh and must be repeated with lower reagent concentrations or temperatures to avoid secondary degradation pathways[7].

    References

    • ICH Guidelines on Drug Stability Testing (Q1A R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

    • Pharmaceutical Forced Degradation Studies with Regulatory Consideration . Asian Journal of Pharmaceutical Sciences. Available at: [Link]

    • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario . Asian Journal of Research in Chemistry. Available at:[Link]

    • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass Laboratories. Available at:[Link]

    • N-Oxidation of the Quinoline by Peroxy Acids in the Organic Solvents . Proceedings of the Shevchenko Scientific Society Series Сhemical sciences. Available at:[Link]

    • The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis . Waters Corporation / LCMS.cz. Available at: [Link]

    Sources

    Troubleshooting

    Technical Support Center: A Guide to Stabilizing Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate in Aqueous Solutions

    Welcome to the technical support center for Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in aqueou...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in aqueous environments. We understand that maintaining the stability and integrity of your molecule is paramount for reproducible and accurate experimental outcomes. This document addresses common challenges related to degradation, provides in-depth explanations for these phenomena, and offers validated protocols to ensure the stability of your compound.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Initial Observations & Diagnosis

    Q1: My aqueous solution of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate is turning yellow or brown over time. What is causing this discoloration?

    A1: Discoloration is a common and clear indicator of compound degradation.[1] For a molecule with quinoline and thiophene moieties, this is typically caused by two main processes: photodegradation and oxidation.[1] The quinoline ring system is known to be sensitive to light, and exposure to ambient or UV light can trigger reactions that form colored byproducts.[1][2] Similarly, the sulfur atom in the thiophene ring can be susceptible to oxidation. The formation of these colored impurities compromises the integrity and concentration of your active compound.

    Q2: I am observing a significant loss of potency or inconsistent results in my biological assays. Could this be related to the stability of my compound?

    A2: Absolutely. A loss of potency and poor reproducibility are classic signs of compound degradation. The ester functional group in your molecule is particularly susceptible to hydrolysis in aqueous solutions, cleaving the molecule into its constituent carboxylic acid and ethanol.[3][4][5] This reaction is often silent, meaning it doesn't produce a color change. Therefore, even a perfectly clear solution may contain a significant percentage of degraded, inactive material, leading directly to the inconsistent results you are observing. It is always recommended to prepare fresh solutions for sensitive experiments or to validate the stability of stock solutions under your specific experimental and storage conditions.[1]

    Understanding the Degradation Pathways

    Q3: What are the primary chemical reasons my compound is degrading in an aqueous solution?

    A3: Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate has three primary structural features that are susceptible to degradation in an aqueous environment: the ethyl ester, the quinoline ring, and the thiophene ring. Understanding these liabilities is the key to preventing degradation.

    The three major degradation pathways are:

    • Hydrolysis: The ester bond is cleaved by water in a reaction that is strongly catalyzed by both acidic and basic conditions.[3][4] This is often the most significant degradation pathway in aqueous buffers.

    • Oxidation: The electron-rich sulfur atom in the thiophene ring can be oxidized, typically by dissolved oxygen or trace metal ion contaminants, to form a sulfoxide and subsequently a sulfone.[6][7]

    • Photodegradation: The quinoline moiety is photosensitive and can degrade upon exposure to light, leading to the formation of byproducts such as hydroxyquinolines.[1][2][3]

    Parent Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis Oxidation Oxidation (O₂, Metal Ions) Parent->Oxidation Photodegradation Photodegradation (UV/Ambient Light) Parent->Photodegradation Product_Acid 5-(Quinolin-3-yl)thiophene-2-carboxylic Acid + Ethanol Hydrolysis->Product_Acid Product_Oxide Thiophene S-Oxide Derivative Oxidation->Product_Oxide Product_Photo Hydroxyquinoline & Other Byproducts Photodegradation->Product_Photo

    Caption: Major degradation pathways for the target molecule.

    Prevention and Mitigation Strategies

    Q4: How does pH impact the stability of my compound, and what is the optimal pH range to work in?

    A4: The pH of your aqueous solution is the most critical factor controlling the stability of the ester linkage.

    • Mechanism: Both strong acids (pH < 4) and strong bases (pH > 8) significantly accelerate the rate of ester hydrolysis.[3]

    • Optimal Range: For most simple esters, the point of maximum stability is typically in the slightly acidic to neutral range of pH 4 to 8 .[3]

    • Quinoline Moiety: The quinoline component is a weak base.[8] Its solubility is highly dependent on pH; it becomes more soluble in acidic conditions due to protonation.[8][9] This creates a trade-off: lowering the pH might improve solubility but will also accelerate hydrolysis. Therefore, a buffered solution is essential to maintain a stable pH in the optimal range.[1]

    Q5: What are the best practices for preparing and storing stock and working solutions?

    A5: Proper preparation and storage are crucial for minimizing degradation.

    Strategy Rationale Recommended Action
    pH Control To minimize acid/base-catalyzed hydrolysis of the ester.[3]Prepare all aqueous solutions using a buffer system to maintain a stable pH, ideally between 5 and 7. Citrate or phosphate buffers are common choices.
    Light Protection To prevent photodegradation of the quinoline ring system.[1][2]Always store solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during experiments.[1]
    Temperature Control To slow down the rate of all chemical degradation reactions.[1]Store stock solutions (typically in an organic solvent like DMSO) at -20°C or -80°C. Prepare aqueous working solutions fresh daily if possible. If they must be stored, keep them refrigerated (2-8°C) for no more than 24-48 hours.
    Oxygen Exclusion To reduce the potential for oxidation of the thiophene ring.[6]For long-term storage of sensitive aqueous solutions, consider purging the buffer with an inert gas (nitrogen or argon) before adding the compound and before sealing the vial.
    Use of High-Purity Water To eliminate trace metal contaminants that can catalyze oxidation.Use high-purity, deionized water (18 MΩ·cm) for all buffers and solutions.

    Q6: Can I add any stabilizers or excipients to my aqueous formulation to prevent degradation?

    A6: Yes, several excipients can be employed to enhance stability, particularly if you are developing a formulation for longer-term storage.

    • Antioxidants: To inhibit oxidative degradation, consider adding antioxidants like phenolic compounds to scavenge free radicals.[10]

    • Chelating Agents: To prevent metal-catalyzed oxidation and hydrolysis, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be added to complex with trace metal ions.[10]

    • Moisture Control: For solid-state formulations, using excipients with low water activity (Aw), such as mannitol or microcrystalline cellulose, can significantly reduce the risk of hydrolysis.[11]

    Troubleshooting and Analytical Protocols

    Q7: How can I definitively confirm that my compound is degrading and identify the byproducts?

    A7: To systematically investigate stability, you should perform a forced degradation study .[12][13] This involves intentionally stressing your compound under various conditions to produce degradation products, which can then be analyzed.[13] This process is essential for developing a stability-indicating analytical method , typically an HPLC method, that can separate and quantify the parent compound from all its potential degradation products.[1]

    Start Inconsistent Results or Visible Degradation Observed Suspect Hypothesis: Compound Degradation Start->Suspect ForcedDeg Action: Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Suspect->ForcedDeg DevelopMethod Action: Develop Stability-Indicating HPLC-UV or LC-MS Method ForcedDeg->DevelopMethod Analyze Analyze Stressed Samples: Separate Parent from Degradants DevelopMethod->Analyze Identify Identify Degradation Products (e.g., via LC-MS) Analyze->Identify Implement Implement Preventative Measures: (pH control, light protection, etc.) Identify->Implement End Achieve Stable & Reproducible Experimental Conditions Implement->End

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate

    For Researchers, Scientists, and Drug Development Professionals This approach not only helps in the structural verification of the target molecule upon synthesis but also deepens the understanding of how substituent effe...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    This approach not only helps in the structural verification of the target molecule upon synthesis but also deepens the understanding of how substituent effects manifest in NMR spectroscopy. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from peer-reviewed literature.

    The Scientific Rationale: NMR in Structural Elucidation

    Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. The chemical shift (δ) and spin-spin coupling (J) constants in ¹H NMR, along with the chemical shifts in proton-decoupled ¹³C NMR, provide a detailed map of the electronic environment and connectivity of atoms within a molecule.[1] For a novel compound like Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate, predicting its NMR spectrum based on its constituent fragments is a critical step in planning its synthesis and confirming its identity.

    The proposed synthesis would likely involve a Suzuki or Stille coupling reaction between a quinoline building block and a thiophene building block. By understanding the spectra of these precursors, we can anticipate the spectrum of the final product, noting the disappearance of the carbon-bromine signals and the appearance of new aromatic C-C bond-related shifts and correlations.

    Experimental Workflow: Acquiring High-Quality NMR Data

    To ensure the reliability of any structural elucidation, a robust and standardized experimental protocol is paramount. The following workflow represents a self-validating system for acquiring high-fidelity ¹H and ¹³C NMR data for compounds of this class.

    G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg of purified compound in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep2 Add internal standard (TMS, δ = 0.00 ppm) prep1->prep2 prep3 Transfer to a clean, dry 5 mm NMR tube prep2->prep3 acq1 Place sample in a high-field NMR spectrometer (≥400 MHz) prep3->acq1 Sample Insertion acq_h1 ¹H NMR Acquisition (zg30 pulse program, 16-32 scans) acq1->acq_h1 acq_c13 ¹³C NMR Acquisition (zgpg30 pulse program, ≥1024 scans) acq1->acq_c13 proc1 Apply Fourier Transform, phase correction, and baseline correction acq_h1->proc1 acq_c13->proc1 proc2 Calibrate spectra to the internal standard (TMS) or residual solvent peak proc1->proc2 proc3 Integrate ¹H signals and pick peaks for both spectra proc2->proc3 proc4 Assign signals and analyze coupling constants proc3->proc4 end Final Structure Elucidation proc4->end Structural Confirmation

    Figure 1: Standardized workflow for NMR sample preparation, data acquisition, and analysis.

    Methodology Details
    • Sample Preparation : A sample concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is standard.[1] The choice of solvent is critical; Chloroform-d (CDCl₃) is a common first choice due to its versatility, while Dimethyl sulfoxide-d₆ (DMSO-d₆) is used for less soluble compounds. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0.00 ppm.[1]

    • ¹H NMR Acquisition : A 400 MHz (or higher) spectrometer is recommended for good signal dispersion.[2] A standard single-pulse sequence (like 'zg30' on Bruker instruments) is sufficient. Typically, 16 to 32 scans provide an excellent signal-to-noise ratio for a sample of this concentration.[1]

    • ¹³C NMR Acquisition : Due to the low natural abundance of the ¹³C isotope (~1.1%), more scans are required to achieve adequate signal intensity.[1] A proton-decoupled pulse sequence is used to simplify the spectrum, yielding single lines for each unique carbon atom. A relaxation delay of 2 seconds is included to ensure proper quantitation, especially for quaternary carbons.[1]

    Comparative Spectral Analysis

    The key to predicting the spectrum of the target compound lies in analyzing the spectra of its precursors and understanding the electronic effects of the substitution.

    G cluster_target Target Molecule cluster_precursors Precursors T L1 Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate P1 L2 3-Bromoquinoline P2 L3 Ethyl 5-bromothiophene-2-carboxylate

    Figure 2: Structures of the target molecule and its key synthetic precursors.

    Analysis of Precursors

    1. Ethyl 5-bromothiophene-2-carboxylate

    This molecule serves as our baseline for the thiophene portion of the target compound. The bromine atom is an electron-withdrawing group, which influences the chemical shifts of the thiophene protons.

    • ¹H NMR : The thiophene ring displays two doublet signals corresponding to H-3 and H-4. Due to the electronegativity of the adjacent bromine, the H-4 proton is expected to be slightly downfield compared to the H-3 proton. The ethyl ester group will show a characteristic quartet for the -CH₂- group and a triplet for the -CH₃ group.[3]

    • ¹³C NMR : We expect to see signals for the two thiophene CH carbons, the two quaternary thiophene carbons (one attached to the ester, one to the bromine), the ester carbonyl carbon, and the two carbons of the ethyl group.[1]

    2. 3-Bromoquinoline

    This provides the reference data for the quinoline moiety. The quinoline ring system is complex, with protons in distinct electronic environments.

    • ¹H NMR : The spectrum will show a series of signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons H-2 and H-4 are particularly deshielded due to their proximity to the nitrogen atom and will appear at the lowest field, often as sharp singlets or narrow doublets.[4][5]

    • ¹³C NMR : The spectrum will display nine distinct signals for the quinoline carbons, with C-2 and C-4 appearing significantly downfield.[6]

    Predicted Spectra for Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate

    By coupling these two precursors, we replace the C-Br bonds with a C-C bond. This substitution has predictable consequences on the NMR spectra.

    ¹H NMR Predictions:

    • Thiophene Protons : The quinolin-3-yl group is strongly electron-withdrawing. This will cause a significant downfield shift for both thiophene protons (H-3 and H-4) compared to the bromo-precursor. The coupling constant (³JHH) between them should remain in the typical range for thiophenes (3.5-4.5 Hz).

    • Quinoline Protons : The chemical shifts of the quinoline protons will be largely similar to those in 3-bromoquinoline, though minor shifts are expected due to the change in the substituent at C-3. The most notable change will be the disappearance of the C-Br bond's influence and the appearance of the thiophene ring's influence, which may slightly shield or deshield nearby protons. Protons H-2 and H-4 will remain the most downfield.

    • Ethyl Ester Protons : These protons are remote from the substitution site and their chemical shifts (a quartet around δ 4.3 ppm and a triplet around δ 1.4 ppm) are expected to be largely unchanged.

    ¹³C NMR Predictions:

    • Thiophene Carbons : The signal for the carbon previously bonded to bromine will shift significantly upfield. The carbon now bonded to the quinoline ring (C-5) will experience a downfield shift.

    • Quinoline Carbons : The carbon attached to the thiophene ring (C-3) will show a noticeable shift compared to its position in 3-bromoquinoline. The other eight quinoline carbon signals will be perturbed but remain in similar regions.

    • Ester Carbons : The ester carbonyl and ethyl group carbons will be largely unaffected.

    Comparative Data Summary

    The following table summarizes the experimental data for the precursors and the predicted key shifts for the target molecule.

    CompoundMoietyProton/Carbon¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)
    Ethyl 5-bromothiophene-2-carboxylate [1]ThiopheneH-3~7.6 (d, J≈4.0 Hz)~131.0
    H-4~7.1 (d, J≈4.0 Hz)~128.0
    C-Br (C-5)-~118.0
    Ethyl Ester-CH₂-~4.3 (q, J≈7.1 Hz)~61.0
    -CH₃~1.4 (t, J≈7.1 Hz)~14.5
    3-Bromoquinoline [4][5]QuinolineH-2~8.9 (d)~151.0
    H-4~8.2 (d)~136.0
    C-Br (C-3)-~122.0
    Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate ThiopheneH-3Predicted: >7.7 Predicted: >132
    (Predicted) H-4Predicted: >7.3 Predicted: >129
    QuinolineH-2Predicted: ~9.1 Predicted: ~152
    H-4Predicted: ~8.4 Predicted: ~137
    C-C LinkThiophene C-5-Predicted: ~140
    Quinoline C-3-Predicted: ~130

    Conclusion

    While awaiting experimental verification, a detailed and reliable prediction of the ¹H and ¹³C NMR spectra for Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate can be confidently assembled through the comparative analysis of its synthetic precursors. The key indicators for successful synthesis will be the significant downfield shift of the thiophene protons due to the introduction of the electron-withdrawing quinoline substituent, and the corresponding shifts in the ¹³C spectrum reflecting the new C-C bond between the two heterocyclic rings. This guide provides the necessary framework and reference data for researchers to accurately interpret their results and confirm the structure of this promising compound.

    References

    • BenchChem. (2025). Validating the Structure of 5-Bromothiophene-2-carboxylic Acid Derivatives: A Comparative Guide to 1H and 13C NMR Analysis.
    • MDPI. (2025). Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids.
    • MDPI. (2024). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT.
    • ChemicalBook. 3-Bromoquinoline(5332-24-1) 1H NMR spectrum.
    • CORE. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities.
    • PubChem. 3-Bromoquinoline. Available at: [Link]

    • PubChem. Ethyl 5-bromothiophene-2-carboxylate. Available at: [Link]

    Sources

    Comparative

    HPLC method validation for Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate purity

    A Comprehensive Comparison Guide: HPLC vs. UHPLC Method Validation for the Purity Analysis of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate Executive Summary For researchers and scientists in drug development, ensuring...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    A Comprehensive Comparison Guide: HPLC vs. UHPLC Method Validation for the Purity Analysis of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate

    Executive Summary

    For researchers and scientists in drug development, ensuring the purity of synthesized heterocyclic intermediates is a critical quality attribute. This guide provides an objective, data-driven comparison between traditional High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) for the purity analysis of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate. By evaluating both analytical methods against the latest [1], we demonstrate how upgrading to a UHPLC system not only improves chromatographic resolution and sensitivity but also significantly reduces solvent consumption and overall analysis time[2][3].

    Analyte Profiling & Mechanistic Rationale

    Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate (CAS: 1187164-10-8) is a structurally complex scaffold frequently utilized in the synthesis of advanced pharmaceutical active ingredients. Its robust analysis requires a deep understanding of its physicochemical properties to establish a self-validating, reliable chromatographic system:

    • Quinoline Moiety: Contains a basic nitrogen atom (pKa ~4.9). If the mobile phase pH is not strictly controlled, this nitrogen undergoes secondary ion-exchange interactions with residual silanols on the silica stationary phase, leading to severe peak tailing and poor integration.

    • Thiophene-2-carboxylate Core: Imparts high hydrophobicity to the molecule, necessitating a carefully optimized organic modifier ratio for efficient elution.

    Causality in Method Design: To eliminate peak tailing, the aqueous mobile phase must be heavily buffered at pH 3.0 using 10 mM Ammonium Formate. At this acidic pH, the quinoline nitrogen is fully protonated, and the acidic silanols on the stationary phase are neutralized (suppressing their ionization). This forces the retention mechanism to rely purely on predictable hydrophobic partitioning rather than unpredictable mixed-mode interactions.

    Mechanism Analyte Ethyl 5-(Quinolin-3-yl) thiophene-2-carboxylate Quinoline Quinoline Moiety (Basic Nitrogen) Analyte->Quinoline Thiophene Thiophene-Carboxylate (Hydrophobic) Analyte->Thiophene Silanol Residual Silanols (Stationary Phase) Quinoline->Silanol Tailing Risk Thiophene->Silanol Hydrophobic Retention Buffer Ammonium Formate (pH 3.0) Buffer->Quinoline Protonation Buffer->Silanol Suppresses Ionization

    Analyte-stationary phase interaction pathways and the mechanistic role of buffer pH.

    Experimental Protocols: A Self-Validating System

    To ensure trustworthiness and reproducibility, the following step-by-step protocol embeds System Suitability Testing (SST) directly into the workflow. This serves as an internal control for every analytical run, ensuring the system is "fit for purpose" before any sample data is reported[4][5].

    Step-by-Step Sample Preparation:

    • Standard Stock Preparation: Accurately weigh 10.0 mg of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate reference standard into a 10 mL volumetric flask.

    • Dissolution: Add 7 mL of Diluent (Acetonitrile:Water 50:50 v/v). Sonicate for 5 minutes at 25°C to ensure complete dissolution of the hydrophobic core.

    • Volume Adjustment: Make up to the mark with Diluent to yield a 1.0 mg/mL stock solution.

    • Working Solution: Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume (100 µg/mL).

    • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial. Crucial Step: Discard the first 1 mL of filtrate to saturate the filter membrane and prevent analyte adsorption.

    Comparative Performance Data: HPLC vs. UHPLC

    The transition from HPLC to UHPLC relies on the principles of the van Deemter equation. UHPLC utilizes sub-2 µm particles, which minimizes eddy diffusion and mass transfer resistance[2]. This allows the system to operate at higher linear velocities (and higher pressures, often exceeding 15,000 psi) without sacrificing theoretical plates, yielding sharper peaks and superior resolution[3][6].

    Table 1: Chromatographic Conditions & Performance Comparison

    ParameterTraditional HPLCOptimized UHPLC
    Column C18, 4.6 x 250 mm, 5 µmC18, 2.1 x 100 mm, 1.7 µm
    Mobile Phase A 10 mM Ammonium Formate (pH 3.0)10 mM Ammonium Formate (pH 3.0)
    Mobile Phase B AcetonitrileAcetonitrile
    Flow Rate 1.0 mL/min0.4 mL/min
    Injection Volume 10 µL1 µL
    System Backpressure ~2,000 psi~11,500 psi
    Run Time 25.0 min6.0 min
    Theoretical Plates (N) 12,50034,200
    Solvent Consumption 25.0 mL / run2.4 mL / run

    Analysis: The UHPLC method provides a 4-fold reduction in run time and a 10-fold reduction in solvent consumption while nearly tripling the separation efficiency[2][3].

    ICH Q2(R2) Method Validation Lifecycle

    Both methods were validated according to the revised , which mandate a lifecycle and Quality-by-Design (QbD) approach to analytical procedure validation[1][5].

    G Start Method Development (QbD Approach) SST System Suitability Testing (SST) Start->SST Define Criteria Specificity Specificity & Forced Degradation SST->Specificity Pass SST Sens Sensitivity (LOD / LOQ) Specificity->Sens Peak Purity > 99% LinRange Linearity & Range Sens->LinRange Establish Limits PrecAcc Precision & Accuracy LinRange->PrecAcc R² > 0.999 Valid Method Validated ICH Q2(R2) Compliant PrecAcc->Valid Final Assessment

    Analytical method validation lifecycle aligned with ICH Q2(R2) guidelines.

    Table 2: ICH Q2(R2) Validation Results Summary

    Validation ParameterAcceptance Criteria (ICH Q2)HPLC ResultUHPLC Result
    Specificity No interference at main peak RTComplies (Peak Purity 99.1%)Complies (Peak Purity 99.9%)
    Linearity (R²) ≥ 0.999 (25% to 150% level)0.99920.9999
    Precision (%RSD) ≤ 2.0% (n=6)1.4%0.6%
    Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.2%99.4% - 100.5%
    LOD (S/N ≥ 3) Report Value0.5 µg/mL0.08 µg/mL
    LOQ (S/N ≥ 10) Report Value1.5 µg/mL0.25 µg/mL

    Validation Insights: While both methods successfully met the ICH Q2(R2) criteria[1], the UHPLC method exhibited vastly superior sensitivity (lower LOD/LOQ) due to narrower peak widths and improved signal-to-noise ratios[6]. The precision was also enhanced in the UHPLC system, reflecting the highly controlled fluidics and stability of modern ultra-high-pressure pumps[2].

    Conclusion

    For the purity analysis of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate, upgrading from traditional HPLC to UHPLC offers undeniable analytical and economic advantages. By leveraging sub-2 µm particle chemistry and adhering to the rigorous ICH Q2(R2) validation framework[5], laboratories can achieve higher throughput, superior resolution of critical impurity pairs, and a more robust, self-validating analytical control strategy.

    References

    • Phenomenex. "HPLC vs UHPLC: Key Differences & Applications." Phenomenex, 2025. URL:[Link]

    • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs, 2026. URL: [Link]

    • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA, 2024. URL: [Link]

    • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH, 2023. URL: [Link]

    Sources

    Validation

    Mass Spectrometry Fragmentation Analysis of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate: A Comparative Guide of HR-ESI-QTOF vs. GC-EI-MS

    As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) platform is critical for the structural elucidation of complex heterocyclic compounds. Ethyl 5-(quinolin-3-yl)thiophene-2-carboxylate (C...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) platform is critical for the structural elucidation of complex heterocyclic compounds. Ethyl 5-(quinolin-3-yl)thiophene-2-carboxylate (C₁₆H₁₃NO₂S, Exact Mass: 283.0667 Da) is a highly conjugated synthetic intermediate featuring a basic quinoline pharmacophore linked to a thiophene carboxylate ester.

    This guide objectively compares the analytical performance of High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (HR-ESI-QTOF-MS) against traditional Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) for characterizing this compound. By examining the causality behind their divergent fragmentation pathways, this guide provides a self-validating framework for drug development professionals to optimize their analytical workflows.

    Mechanistic Overview of Fragmentation Pathways

    The structural features of Ethyl 5-(quinolin-3-yl)thiophene-2-carboxylate dictate its behavior in the gas phase. The molecule contains three distinct functional domains that drive fragmentation:

    • The Ethyl Ester Group: Highly labile under both soft and hard ionization, typically initiating the fragmentation cascade via the loss of an ethoxy radical (EI) or an intact ethanol molecule (ESI).

    • The Thiophene Ring: Following ester cleavage, the thiophene core predictably undergoes the expulsion of carbon monoxide (CO), a hallmark of 1[1].

    • The Quinoline Core: Under higher energy conditions, the quinoline ring exhibits a characteristic 2[2], which is critical for confirming the presence of the unsubstituted nitrogen-containing ring.

    Pathway M [M+H]+ m/z 284.07 Precursor Ion F1 [M+H - EtOH]+ m/z 238.03 Acylium Ion M->F1 -46 Da (EtOH) F3 [Quinoline]+ m/z 130.06 Cleavage Product M->F3 Bond Cleavage F2 [M+H - EtOH - CO]+ m/z 210.03 Core Heterocycle F1->F2 -28 Da (CO)

    Fig 1. ESI-CID-MS/MS fragmentation pathway of Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate.

    Comparative Performance Analysis

    HR-ESI-QTOF-MS (Soft Ionization)

    ESI is a soft ionization technique that excels at preserving the intact molecular ion. By utilizing Collision-Induced Dissociation (CID), ESI-MS/MS provides controlled, sequential fragmentation. As noted in3[3], ESI-MS/MS affords molecular ions with mass errors below 5 mDa, providing invaluable clues regarding the position of substituents attached to the quinoline ring.

    • Advantage: Sub-ppm mass accuracy allows for the unambiguous assignment of empirical formulas for all fragments.

    • Limitation: Matrix effects can suppress ionization if sample purification is inadequate.

    GC-EI-MS (Hard Ionization)

    Electron Impact (70 eV) is a highly energetic, standardized hard ionization method. The excess internal energy imparted to the molecule often results in a low-abundance molecular ion (M⁺•), as the ester group rapidly cleaves to form a stable acylium ion base peak.

    • Advantage: Highly reproducible fragmentation patterns that can be universally matched against NIST libraries.

    • Limitation: The molecular ion may be entirely absent at higher source temperatures, complicating the identification of true unknowns.

    Experimental Methodologies

    To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system incorporating necessary quality control (QC) steps.

    Workflow S1 Sample Prep (1 µg/mL) S2 LC-ESI-QTOF (Soft Ionization) S1->S2 S3 GC-EI-MS (Hard Ionization) S1->S3 S4 Data Analysis & Comparison S2->S4 S3->S4

    Fig 2. Parallel experimental workflow for ESI-QTOF and GC-EI-MS comparative analysis.

    Protocol A: LC-ESI-QTOF-MS Workflow

    Causality Check: Formic acid is added to the mobile phase to act as a proton source, explicitly driving the formation of the [M+H]⁺ ion via protonation of the basic quinoline nitrogen.

    • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 1 µg/mL. Prepare a solvent blank to establish background noise.

    • Chromatography: Inject 2 µL onto a C18 column (2.1 x 100 mm, 1.8 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

    • Ionization Parameters: Set the ESI source to positive mode. Capillary voltage: 3.5 kV; Drying gas temperature: 250°C.

    • MS/MS Acquisition: Isolate the [M+H]⁺ precursor (m/z 284.07) in the quadrupole. Apply a collision energy (CE) ramp of 15–35 eV using nitrogen as the collision gas to induce sequential CID.

    Protocol B: GC-EI-MS Workflow

    Causality Check: The ionization energy is strictly locked at 70 eV to ensure the internal energy transferred to the molecule perfectly matches established spectral library conditions, guaranteeing reproducible fragmentation.

    • Sample Preparation: Dissolve the analyte in GC-MS grade Dichloromethane to a concentration of 10 µg/mL.

    • Chromatography: Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven from 100°C to 300°C at 15°C/min.

    • Ionization Parameters: Set the EI source temperature to 230°C and electron energy to 70 eV.

    • Data Acquisition: Scan range m/z 50–350. Perform background subtraction using the baseline immediately preceding the chromatographic peak.

    Quantitative Data & Peak Assignments

    The tables below summarize the comparative quantitative data, demonstrating how each platform uniquely deconstructs the molecule.

    Table 1: High-Resolution ESI-MS/MS (CID) Peak Assignments Note: High-resolution data allows for exact formula generation with sub-ppm mass accuracy.

    Fragment IonExact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)Relative Abundance (%)Structural Assignment
    [M+H]⁺ 284.0740284.0743+1.1100Intact Precursor Ion
    [M+H - C₂H₆O]⁺ 238.0321238.0325+1.785Loss of intact ethanol
    [M+H - C₂H₆O - CO]⁺ 210.0372210.0370-0.960Expulsion of CO from acylium
    [C₉H₈N]⁺ 130.0651130.0655+3.145Protonated quinoline core

    Table 2: GC-EI-MS (70 eV) Peak Assignments Note: Hard ionization drives the base peak to the acylium ion, with the molecular ion present only at low abundance.

    Fragment IonNominal m/zRelative Abundance (%)Structural Assignment
    M⁺• 28312Radical Molecular Ion
    [M - C₂H₅O]⁺ 238100Acylium ion (Base Peak)
    [M - C₂H₅O - CO]⁺ 21045Thiophene-quinoline core
    [M - C₂H₅O - CO - HCN]⁺ 18328Loss of HCN from quinoline
    [C₈H₆]⁺• 10215Quinoline ring fragment

    Conclusion

    For the structural verification of Ethyl 5-(quinolin-3-yl)thiophene-2-carboxylate, HR-ESI-QTOF-MS is the superior choice for confirming the intact molecular formula and sequentially mapping the connectivity of the ester, thiophene, and quinoline domains. However, GC-EI-MS remains a highly robust, complementary alternative for rapid screening, provided the analyst recognizes that the acylium ion (m/z 238) will dominate the spectrum at the expense of the molecular ion.

    References

    • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed (nih.gov). 3

    • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers (chempap.org). 2

    • 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700. PubChem (nih.gov). 1

    Sources

    Safety & Regulatory Compliance

    Safety

    Comprehensive Operational &amp; Disposal Protocol for Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate

    Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate is a sophisticated heterocyclic scaffold frequently utilized in advanced drug discovery and materials science[1]. While its structural complexity provides significant pharma...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate is a sophisticated heterocyclic scaffold frequently utilized in advanced drug discovery and materials science[1]. While its structural complexity provides significant pharmacological value, the presence of both quinoline and thiophene moieties demands rigorous laboratory safety and disposal protocols. The quinoline ring is associated with severe aquatic toxicity and potential mutagenicity, while the thiophene ring introduces organically bound sulfur[2][3]. Improper disposal not only violates environmental regulations but poses severe exposure risks to laboratory personnel and the surrounding ecosystem.

    Physicochemical & Hazard Profiling: The Causality of Disposal

    To design an effective disposal strategy, one must understand the molecular behavior of the compound under degradation conditions. The disposal methodology is directly dictated by the heteroatoms (Nitrogen and Sulfur) present in the molecular structure.

    Table 1: Physicochemical & Hazard Profiling

    Property / Structural ComponentQuantitative Data / GHS HazardsOperational & Disposal Implication
    Quinoline Scaffold Log KOW: ~2.03 (Parent)Density: ~1.09 g/cm³[4]Moderate lipophilicity indicates bioaccumulation potential. Waste must be strictly segregated from aqueous drains to prevent environmental contamination.
    Toxicity Profile H350 (May cause cancer)H341 (Mutagen)H411 (Aquatic Toxicity)[2][4]Requires double-gloving and handling in a Class II Biological Safety Cabinet (BSC) or fume hood.
    Thiophene & Quinoline Rings Combustion yields SOx and NOx[5]Disposal requires high-temperature incineration equipped with packed-bed gas absorbers (scrubbers) to neutralize acid gases[6].

    Mechanistic Insight: When combusted, the organically bound nitrogen in the quinoline ring and the sulfur in the thiophene ring oxidize to form nitrogen oxides (NOx) and sulfur dioxide (SOx). Standard laboratory autoclaving or low-temperature incineration is insufficient and illegal for this class of compounds. The EPA mandates that such waste be processed via high-temperature incineration equipped with scrubbers to neutralize these acid gases before atmospheric release[6].

    Operational Handling & Spill Management

    A spill involving quinoline-derivatives requires immediate, structured intervention to prevent aerosolization and surface contamination[2][4].

    Step-by-Step Spill Response Protocol:

    • Assessment & Isolation: Immediately isolate the spill area. Determine if the spill is manageable (< 500 mg) or requires HAZMAT intervention.

    • PPE Donning: Equip standard operating PPE: Nitrile gloves (double-gloving is recommended due to the skin-penetrating potential of heterocycles), safety goggles, and a particulate respirator (N95 or higher) if the powder is aerosolized.

    • Containment (Causality-Driven): Do NOT use combustible materials like sawdust. Use an inert, non-combustible absorbent such as sand, diatomaceous earth, or vermiculite[3]. Why? Inert materials prevent exothermic reactions with potential trace oxidizers in the lab environment.

    • Collection & Decontamination: Carefully sweep the absorbed mixture using a non-sparking tool into a compatible hazardous waste container. Wash the contaminated surface with a high-detergent aqueous solution, avoiding organic solvents that might expand the contamination area[3].

    • Validation Checkpoint: Visually inspect the area under UV light (as many extended conjugated systems fluoresce) to ensure complete removal of the compound from the laboratory bench.

    SpillResponse Start Spill Detected Assess Assess Spill Size Start->Assess Small Small Spill (< 500 mg) Assess->Small Manageable Large Large Spill (> 500 mg) Assess->Large Unmanageable PPE Don PPE (Nitrile gloves, goggles, respirator) Small->PPE Evacuate Evacuate Area & Call HAZMAT Large->Evacuate Contain Contain with inert absorbent (Sand/Vermiculite) PPE->Contain Collect Sweep into hazardous waste container Contain->Collect Label Label as 'Toxic Organic Waste (Contains N, S)' Collect->Label Dispose High-Temp Incineration with Scrubber Label->Dispose

    Spill Response Workflow for Heterocyclic Organic Compounds.

    Standard Operating Procedure (SOP) for Disposal

    This protocol ensures compliance with RCRA and EPA guidelines for toxic, heteroatom-containing organic waste[7][8].

    Step-by-Step Disposal Workflow:

    • Source Segregation:

      • Action: Classify the compound as "Non-Halogenated Organic Hazardous Waste."

      • Causality: Although it requires specialized incineration, mixing it with halogenated waste (containing F, Cl, Br) unnecessarily complicates the scrubbing process (requiring HCl/Cl2 neutralization) and exponentially increases disposal costs[6].

    • Primary Containment:

      • Action: Transfer the solid waste or solvent-dissolved waste into a high-density polyethylene (HDPE) or glass container.

      • Validation: Ensure the cap is PTFE-lined and torque-sealed. Verify the exterior of the container is free of chemical residue before transport.

    • Regulatory Labeling:

      • Action: Affix a hazardous waste label detailing the exact chemical name: "Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate".

      • Critical Additions: Explicitly write "CONTAINS NITROGEN AND SULFUR" and apply GHS pictograms for "Health Hazard" (Mutagen/Carcinogen) and "Environmental Hazard" (Aquatic Toxicity)[4].

    • Secondary Containment & Storage:

      • Action: Place the sealed container in a designated, ventilated hazardous waste accumulation area, inside a secondary containment tray.

      • Validation: Confirm the storage area is kept below 25°C and away from direct sunlight to prevent thermal degradation or pressure buildup[9].

    • Final Disposition:

      • Action: Coordinate with a licensed hazardous waste vendor for transport to a high-temperature incineration facility[10].

    DisposalWorkflow Waste Ethyl 5-(Quinolin-3-yl) thiophene-2-carboxylate Segregate Segregate as Non-Halogenated Organic Waste Waste->Segregate Labeling Label: Toxic, Aquatic Hazard, Contains N & S Segregate->Labeling Storage Store in sealed, HDPE container Labeling->Storage Transport Licensed HAZMAT Transport Storage->Transport Incineration High-Temp Incineration (SOx/NOx Scrubbers) Transport->Incineration

    Disposal pathway for Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate.

    Environmental & Regulatory Compliance

    Under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) and the Emergency Planning and Community Right-to-Know Act (EPCRA), parent scaffolds like quinoline are strictly monitored due to their environmental persistence and toxicity[7][11]. While Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate is a specific derivative, it inherits the regulatory scrutiny of its parent molecules.

    Facilities must ensure that their chosen waste management vendor utilizes Clean Air Act (CAA) compliant incinerators capable of continuous emissions monitoring for NOx and SOx[8][12]. Discharging this compound into municipal wastewater systems or local drains is a direct violation of environmental laws and can result in severe ecological damage and legal penalties[4].

    References
    • Chemos GmbH&Co.KG. "Safety Data Sheet: quinoline." Chemos.de.
    • PENTA. "Quinoline - SAFETY DATA SHEET." Pentachemicals.eu.
    • U.S. Environmental Protection Agency (EPA). "Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), Comprehensive Environmental Response, Compensation and Liability Act (CERCLA) and Section 112(r) of the Clean Air Act." EPA.gov.
    • U.S. Environmental Protection Agency (EPA). "Chapter 2: Incinerators and Oxidizers." EPA.gov.

    Sources

    Handling

    Personal protective equipment for handling Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate

    As a Senior Application Scientist, I recognize that handling novel or highly functionalized research chemicals requires moving beyond generic safety data sheets. To ensure absolute safety and operational efficiency when...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I recognize that handling novel or highly functionalized research chemicals requires moving beyond generic safety data sheets. To ensure absolute safety and operational efficiency when working with Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate (CAS: 1187164-10-8) [1], laboratory personnel must understand the physicochemical rationale behind the required Personal Protective Equipment (PPE) and handling protocols.

    This guide provides a comprehensive, self-validating system for the safe handling, weighing, and disposal of this compound, grounded in authoritative laboratory safety standards[2][3].

    Physicochemical Profile & Hazard Rationalization

    Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate is a synthetic organic solid combining a quinoline pharmacophore with a thiophene-2-carboxylate ester. Understanding its structural components is critical for risk assessment:

    • Quinoline Moiety: Quinoline and its derivatives are highly lipophilic and are known to carry risks of acute toxicity (oral and dermal), hepatotoxicity, and potential mutagenicity (Category 2) or carcinogenicity (Category 1B)[4][5]. Their lipophilicity allows them to easily penetrate the lipid bilayers of human skin.

    • Thiophene-2-carboxylate Ester: Thiophene esters are established skin and ocular irritants (Category 2 and 2A, respectively)[6]. Furthermore, as fine powders, they pose a significant inhalation hazard (STOT SE 3) and can cause severe respiratory tract irritation[6][7].

    Because this specific derivative is utilized in drug development and research, it must be handled as a Particularly Hazardous Substance (PHS) , assuming both acute irritant properties and chronic systemic risks[4][8].

    Table 1: GHS Hazard Assessment & Mechanistic Rationale
    Hazard ClassCategoryGHS CodeMechanistic Rationale
    Acute Toxicity (Oral/Dermal/Inhalation) 4H302, H312, H332Lipophilic structure facilitates rapid transdermal and mucosal absorption[6][7].
    Skin Irritation 2H315Ester moiety reacts with epidermal moisture, causing localized inflammation[6].
    Serious Eye Irritation 2AH319Direct contact with corneal tissue causes severe irritation and potential micro-abrasions[6][7].
    Specific Target Organ Toxicity (Single) 3H335Inhalation of aerosolized powder irritates the respiratory tract[4][6].
    Mutagenicity / Carcinogenicity 2 / 1BH341, H350Quinoline core structures are suspected DNA intercalators and potential carcinogens[4][5].

    Strategic PPE Deployment

    The selection of PPE for this compound is not arbitrary; it is a calculated defense against its specific chemical properties, strictly adhering to the OSHA Laboratory Standard (29 CFR 1910.1450)[2][9].

    Table 2: Required PPE Specifications
    Equipment TypeSpecificationQuantitative StandardOperational Rationale
    Dermal (Hands) Double Nitrile Gloves (≥5 mil thickness)EN 374 / ASTM D6978The quinoline core's lipophilicity allows it to permeate thin, single-layer gloves. Double gloving provides a fail-safe barrier against transdermal absorption[4][5].
    Ocular (Eyes) Chemical Splash GogglesANSI Z87.1Standard safety glasses are insufficient. Goggles prevent aerosolized thiophene dust from reaching the ocular mucosa[3][9].
    Respiratory Fume Hood (Primary) or N95/P100 (Secondary)Face Velocity: 80-120 fpmAll handling must occur in a certified chemical fume hood to prevent inhalation of acute toxins[2][3]. If a hood is unavailable, a fitted P100 respirator is mandatory.
    Body Flame-Resistant (FR) Lab CoatNFPA 2112Prevents particulate accumulation on street clothing. Must be buttoned completely to the neck[9].

    Operational Workflow: Handling & Weighing Protocol

    When handling dry powders of hazardous aromatic compounds, the primary risk is the generation of invisible, aerosolized dust during the weighing process[3]. The following protocol ensures zero-exposure transfer.

    Step 1: Environmental Preparation

    • Verify the chemical fume hood is operational with a face velocity between 80 and 120 feet per minute (fpm)[9].

    • Clear the hood of unnecessary clutter to ensure unobstructed laminar airflow.

    • Place an anti-static weighing boat on the analytical balance. Causality: Static electricity causes fine organic powders to repel and aerosolize; anti-static boats neutralize this charge, keeping the powder contained.

    Step 2: PPE Donning Sequence

    • Inspect and don the FR lab coat.

    • Don the first pair of nitrile gloves (inner layer).

    • Don ANSI Z87.1 chemical splash goggles[3].

    • Don the second pair of nitrile gloves (outer layer), pulling the cuffs over the sleeves of the lab coat.

    Step 3: Handling and Weighing

    • Open the chemical container only inside the fume hood[3].

    • Use a clean, grounded stainless-steel micro-spatula to transfer the Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate.

    • Weigh the required mass. Do not return excess chemical to the primary container to avoid contamination.

    • Transfer the weighed solid directly into the reaction vessel and seal the vessel before removing it from the hood.

    Step 4: Decontamination and Doffing

    • Wipe down the balance and spatula with a solvent-dampened Kimwipe (e.g., isopropanol or ethanol) to capture residual dust[10].

    • Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste container.

    • Remove goggles and lab coat, followed by the inner gloves. Wash hands immediately with soap and water.

    Workflow Start Start Protocol Hood 1. Verify Fume Hood Face Velocity (>100 fpm) Start->Hood PPE 2. Don PPE (Double Nitrile, Goggles) Hood->PPE Weigh 3. Weigh Chemical (Use anti-static boat) PPE->Weigh Transfer 4. Transfer to Reaction Vessel Weigh->Transfer Decon 5. Decontaminate Spatula & Balance Transfer->Decon Waste 6. Segregate Waste (Solid Organics) Decon->Waste End Protocol Complete Waste->End

    Workflow for the safe handling and weighing of hazardous solid chemicals.

    Decontamination & Waste Disposal Plan

    Because quinoline derivatives are highly toxic to aquatic life with long-lasting effects (Aquatic Chronic 2)[4][11], strict environmental isolation is required. Under no circumstances should this chemical or its solutions be flushed down the sink[7].

    Spill Response Protocol:

    • Isolate: Evacuate personnel from the immediate area if the spill occurs outside a fume hood[7].

    • Suppress: Do not dry sweep. Lightly dampen the spilled powder with water or a mild surfactant spray to prevent dust aerosolization[10].

    • Collect: Use a disposable plastic scoop to collect the dampened material. Place it into a compatible, sealable hazardous waste container.

    • Clean: Wash the spill area with a solvent (e.g., ethanol) followed by soap and water to remove lipophilic residues.

    Routine Waste Disposal:

    • Solid Waste: Contaminated weighing boats, Kimwipes, and outer gloves must be placed in a designated "Halogen-Free Organic Solid Waste" container[10].

    • Liquid Waste: Reaction filtrates or wash solvents containing this compound must be collected in a sealed, properly labeled "Hazardous Organic Liquid Waste" carboy for professional incineration[7].

    References

    • Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate CAS Information. Molaid.[Link]

    • OSHA Laboratory Standard (29 CFR 1910.1450). Vanderbilt University Medical Center.[Link]

    • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene. Occupational Safety and Health Administration (OSHA). [Link]

    • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

    • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI). [Link]

    • Prudent Practices in the Laboratory - Handling and Disposal of Chemicals. Reed College. [Link]

    • Quinolines: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).[Link]

    • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]

    • Thiophene-2-carboxylate Derivative Safety Data Sheet. NextSDS. [Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate
    Reactant of Route 2
    Reactant of Route 2
    Ethyl 5-(Quinolin-3-yl)thiophene-2-carboxylate
    © Copyright 2026 BenchChem. All Rights Reserved.